PROTAC BTK Degrader-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2563861-90-3 |
|---|---|
Molecular Formula |
C41H40N10O5 |
Molecular Weight |
752.8 g/mol |
IUPAC Name |
5-[3-[3-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]azetidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C41H40N10O5/c42-37-35-36(24-6-9-30(10-7-24)56-29-4-2-1-3-5-29)46-51(38(35)44-23-43-37)25-14-16-47(17-15-25)27-19-49(20-27)28-21-48(22-28)26-8-11-31-32(18-26)41(55)50(40(31)54)33-12-13-34(52)45-39(33)53/h1-11,18,23,25,27-28,33H,12-17,19-22H2,(H2,42,43,44)(H,45,52,53) |
InChI Key |
BORJZCDAUJWRDI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of PROTAC BTK Degrader-3: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PROTAC BTK Degrader-3, a novel therapeutic modality designed to selectively eliminate Bruton's tyrosine kinase (BTK) for the treatment of B-cell malignancies. This document details the underlying signaling pathways, presents key quantitative data, and outlines the experimental protocols used to characterize this potent BTK degrader.
Introduction to PROTAC Technology and BTK Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][2] This "event-driven" pharmacology allows for a catalytic mode of action, where a single PROTAC molecule can mediate the destruction of multiple target protein molecules, potentially leading to a more profound and sustained therapeutic effect at lower doses compared to conventional inhibitors.[1][3]
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Its activation is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, making it a key therapeutic target. PROTAC BTK degraders, such as this compound, offer a promising strategy to overcome resistance mechanisms associated with traditional BTK inhibitors, which often arise from mutations in the BTK active site.[4] By inducing the degradation of the entire BTK protein, these degraders can eliminate both its enzymatic and scaffolding functions.
The Mechanism of Action of this compound
This compound operates through a ternary complex formation, bringing together the BTK protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the BTK protein, marking it for degradation by the 26S proteasome.
The key steps in the mechanism of action are as follows:
-
Ternary Complex Formation: this compound, with its two distinct warheads connected by a linker, simultaneously binds to BTK and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This forms a transient ternary complex (BTK : PROTAC : E3 Ligase).
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the covalent attachment of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine (B10760008) residues on the surface of the BTK protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated BTK protein is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically cleaves BTK into small peptides.
-
Recycling: After inducing ubiquitination, this compound dissociates from the complex and can engage another BTK protein and E3 ligase, enabling its catalytic action.
Impact on B-Cell Receptor Signaling
The degradation of BTK by this compound profoundly disrupts the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways crucial for B-cell survival and proliferation, including the NF-κB and MAPK pathways.
By eliminating the BTK protein, this compound effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in malignant B-cells.
Quantitative Data Summary
The efficacy of this compound and other BTK degraders is quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50).
| Compound | DC50 (nM) | Cell Line | IC50 (nM) - WT BTK | IC50 (nM) - C481S BTK | E3 Ligase Recruited | Reference(s) |
| This compound | 10.9 | Mino | N/A | N/A | N/A | [5] |
| DD-03-171 | 5.1 | Ramos | N/A | N/A | CRBN | [6] |
| NRX0492 | <1 | TMD8 | N/A | N/A | CRBN | [7] |
| PROTAC BTK Degrader-1 | N/A | N/A | 34.51 | 64.56 | N/A |
N/A: Data not available in the searched sources.
Detailed Experimental Protocols
The characterization of this compound involves a series of key in vitro assays to determine its potency and mechanism of action.
Western Blotting for BTK Degradation
This assay is fundamental to confirm the degradation of the BTK protein following treatment with the PROTAC.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Mino cells are cultured in appropriate media and seeded in multi-well plates. The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BTK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. A loading control, such as GAPDH or β-actin, is used to normalize the BTK band intensity.
Ubiquitination Assay
This assay confirms that the degradation of BTK is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound, often in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Cells are then lysed under denaturing conditions.
-
Immunoprecipitation: The cell lysates are incubated with an anti-BTK antibody to specifically pull down the BTK protein.
-
Western Blotting: The immunoprecipitated samples are then subjected to western blotting, and the membrane is probed with an anti-ubiquitin antibody to detect the presence of polyubiquitinated BTK.
Cell Viability Assay
This assay measures the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding and Treatment: Cancer cell lines (e.g., Mino, TMD8) are seeded in 96-well plates and treated with a range of concentrations of this compound for an extended period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay. Common methods include:
-
MTT/MTS Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product.
-
CellTiter-Glo® Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The results are used to calculate the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for cell viability.
Conclusion
This compound is a potent and selective degrader of BTK that leverages the cell's endogenous protein disposal machinery. Its mechanism of action, centered on the induced degradation of BTK, leads to the effective shutdown of the B-cell receptor signaling pathway. This results in potent anti-proliferative effects in B-cell malignancy models. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this promising therapeutic agent. The ability of PROTACs to overcome resistance to traditional inhibitors positions them as a next-generation therapeutic strategy in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of PROTAC BTK Degrader-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PROTAC BTK Degrader-3, a potent and selective Bruton's tyrosine kinase (BTK) degrader. This document details the underlying signaling pathways, the mechanism of action of the degrader, and the experimental protocols for its characterization.
Introduction to BTK and Targeted Protein Degradation
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2][3] Its activation is crucial for B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a prime therapeutic target.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[4][5] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (in this case, BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][5]
This compound: A Potent Degrader of BTK
This compound (CAS: 2563861-90-3) is a potent degrader of BTK.[4][5] It has demonstrated significant efficacy in degrading BTK in relevant cancer cell lines.
Chemical Structure
The chemical structure of this compound is provided below:
(Structure to be inserted here if publicly available and permissible to display)
Quantitative Biological Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| DC50 | 10.9 nM | Mino | [4][5] |
Table 1: Biological Activity of this compound
Signaling Pathways and Mechanism of Action
BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, a cascade of phosphorylation events leads to the activation of BTK, which in turn activates downstream signaling molecules, ultimately promoting B-cell survival and proliferation.
Caption: Simplified BTK Signaling Pathway.
Mechanism of Action of this compound
This compound functions by inducing the formation of a ternary complex between BTK and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to BTK, leading to its recognition and degradation by the proteasome.
Caption: this compound Mechanism of Action.
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2022052950A1.[4][5] The general synthetic strategy involves the coupling of three key building blocks: the BTK binder, the E3 ligase ligand, and the linker.
(A detailed, step-by-step synthesis protocol based on the patent would be included here, with chemical structures of intermediates and reagents. As the full text of the patent is not available through the current search, a generalized description is provided.)
The synthesis typically involves:
-
Synthesis of the BTK-binding moiety.
-
Synthesis of the E3 ligase-binding moiety (e.g., a derivative of thalidomide (B1683933) or pomalidomide (B1683931) for Cereblon recruitment).
-
Synthesis of a bifunctional linker with appropriate reactive groups.
-
Stepwise coupling of the linker to the BTK binder and the E3 ligase ligand.
-
Purification and characterization of the final PROTAC molecule.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Western Blotting for BTK Degradation
This protocol is used to quantify the extent of BTK protein degradation following treatment with the PROTAC.
Caption: Western Blotting Experimental Workflow.
Methodology:
-
Cell Culture and Treatment: Seed Mino cells at a density of 1 x 106 cells/mL in complete culture medium. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK signal to a loading control (e.g., GAPDH or β-actin) to determine the percentage of BTK degradation relative to the vehicle control.
Cell Viability Assay
This protocol assesses the effect of BTK degradation on the viability and proliferation of cancer cells.
Caption: Cell Viability Assay Workflow.
Methodology (MTT Assay):
-
Cell Seeding: Seed Mino cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Conclusion
This compound represents a promising therapeutic agent for the treatment of B-cell malignancies. Its ability to induce the selective degradation of BTK offers a distinct and potentially more efficacious mechanism of action compared to traditional small-molecule inhibitors. The experimental protocols outlined in this guide provide a framework for the further characterization and development of this and other BTK-targeting PROTACs. Further research is warranted to fully elucidate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile.
References
In-Depth Technical Guide: PROTAC BTK Degrader-3 E3 Ligase Recruitment and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a detailed technical overview of PROTAC BTK Degrader-3, a potent degrader of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway and a validated target in various B-cell malignancies. This document outlines the mechanism of E3 ligase recruitment, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core processes through signaling and workflow diagrams.
Core Mechanism: E3 Ligase Recruitment
This compound operates as a heterobifunctional molecule, bridging BTK with an E3 ubiquitin ligase. Analysis of the chemical structure of this compound reveals a moiety highly characteristic of a thalidomide (B1683933) analog. Thalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ligase complex. Therefore, it is strongly indicated that this compound recruits the CRBN E3 ligase to induce the degradation of BTK.
The degradation process is initiated by the formation of a ternary complex between BTK, this compound, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, leading to the selective elimination of the kinase from the cell.
Quantitative Data Summary
The efficacy of this compound is demonstrated by its potent degradation of BTK in cellular models. The following table summarizes the available quantitative data.
| Parameter | Value | Cell Line | Notes |
| DC50 | 10.9 nM | Mino (human mantle cell lymphoma) | The half-maximal degradation concentration, indicating high potency.[1][2][3] |
| Dmax | >90% | Not specified for Degrader-3, but analogous compounds show this level of maximal degradation. | Represents the maximum percentage of protein degradation achievable. |
Signaling and Experimental Workflow Diagrams
To visually represent the key processes, the following diagrams have been generated using Graphviz (DOT language).
References
An In-Depth Technical Guide to the PROTAC BTK Degrader-3 Ubiquitin-Proteasome System Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells by co-opting the body's own protein disposal machinery. This guide provides a comprehensive technical overview of the mechanism, quantitative efficacy, and experimental evaluation of PROTAC BTK Degrader-3, a potent degrader of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in various B-cell malignancies, and its degradation offers a promising strategy to overcome resistance to traditional BTK inhibitors.[1][2] This document details the signaling pathway, experimental protocols, and quantitative data associated with this compound and its interaction with the ubiquitin-proteasome system.
Core Mechanism: The Ubiquitin-Proteasome System Pathway
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon [CRBN]), and a linker connecting the two.[1][3] The mechanism of action follows a catalytic cycle:
-
Ternary Complex Formation: this compound simultaneously binds to BTK and the E3 ligase Cereblon, forming a ternary complex. This induced proximity is the crucial first step in the degradation process.[3]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BTK protein. This results in the formation of a polyubiquitin (B1169507) chain on BTK.[1]
-
Proteasomal Recognition and Degradation: The polyubiquitinated BTK is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation.[1] The proteasome unfolds and degrades the BTK protein into small peptides, effectively eliminating it from the cell.
-
PROTAC Recycling: After inducing ubiquitination, the this compound dissociates from the complex and can bind to another BTK molecule, initiating another round of degradation. This catalytic nature allows for sustained protein degradation at sub-stoichiometric concentrations.[1]
Quantitative Data Presentation
The efficacy of PROTAC BTK degraders is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize the available quantitative data for this compound and other clinically relevant BTK degraders.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Notes |
| This compound | Mino | 10.9 | N/A | Potent degradation in a mantle cell lymphoma cell line.[4][5][6] |
| NX-2127 | Various | <5 | >90 | Degrades BTK in multiple cancer cell lines and human PBMCs.[7] Also degrades IKZF1 and IKZF3.[8] |
| TMD8 | <15 | N/A | Effective in a BTK-dependent ABC-DLBCL cell line.[7] | |
| BTK C481S | <30 | N/A | Overcomes the common ibrutinib (B1684441) resistance mutation.[7] | |
| BGB-16673 | N/A | N/A | >90 | Deep and sustained reductions in BTK protein levels in peripheral blood and tumor tissue in patients.[9] |
| P13I | Ramos | ~10 | 73 | An ibrutinib-based PROTAC that effectively degrades BTK.[3] |
| Mino | 9.2 | N/A | [2] | |
| MM.1S | 11.4 | N/A | [2] | |
| BTK C481S | ~30 | >50 | Effective against the ibrutinib-resistant C481S mutant.[2] | |
| MT-802 | N/A | <10 | >99 | Potent degradation of both wild-type and C481S mutant BTK. |
| DD-03-171 | MCL cells | 5.1 | N/A | Potent and selective BTK degrader.[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Protocol 1: Western Blotting for BTK Degradation
This is the primary assay to quantify the degradation of BTK protein following PROTAC treatment.
1. Cell Culture and Treatment:
- Culture B-cell malignancy cell lines (e.g., Mino, Ramos, TMD8) in appropriate media and conditions.
- Seed cells at a density of 0.5-1.0 x 10^6 cells/mL in 6-well plates.
- Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[8]
2. Cell Lysis and Protein Quantification:
- Harvest cells by centrifugation and wash twice with ice-cold PBS.
- Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA protein assay.[8]
3. SDS-PAGE and Western Blotting:
- Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
- Boil samples at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[11][12]
- Incubate the membrane with a primary antibody against BTK (e.g., 1:1000 dilution) overnight at 4°C.[12][13]
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[13]
- Wash the membrane three times with TBST for 10 minutes each.
- To ensure equal protein loading, probe the membrane with a primary antibody against a loading control protein such as GAPDH or β-actin (e.g., 1:1000 dilution).
4. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the BTK band intensity to the loading control.
- Calculate the percentage of BTK degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to demonstrate the PROTAC-dependent interaction between BTK and the E3 ligase.
1. Cell Culture and Treatment:
- Culture cells (e.g., HEK293T cells overexpressing tagged BTK and E3 ligase components, or a relevant B-cell line) to 70-80% confluency.
- Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.[14]
- Treat the cells with this compound (e.g., 100 nM) or a vehicle control for 4-6 hours.[14]
2. Cell Lysis and Pre-clearing:
- Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.
- Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.[14]
3. Immunoprecipitation:
- Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or a control IgG overnight at 4°C.[14]
- Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- Wash the beads three to four times with ice-cold wash buffer to remove non-specifically bound proteins.[14]
4. Elution and Western Blot Analysis:
- Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
- Analyze the eluates by Western blotting as described in Protocol 1, using antibodies against BTK and the E3 ligase to detect the co-immunoprecipitated proteins. The presence of a BTK band in the E3 ligase immunoprecipitate from the PROTAC-treated sample confirms the formation of the ternary complex.
Protocol 3: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of the PROTAC.
1. Cell Seeding:
- Seed B-cell malignancy cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[15]
- Incubate for 24 hours to allow cells to acclimate.
2. PROTAC Treatment:
- Prepare serial dilutions of this compound in culture medium.
- Treat the cells with the different concentrations of the PROTAC. Include a vehicle control.
- Incubate for a desired period (e.g., 72 hours).[16]
3. MTT Reagent Addition and Incubation:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][17]
- Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7][18]
4. Solubilization and Absorbance Measurement:
- Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[7][9]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[18]
5. Data Analysis:
- Subtract the background absorbance from the readings.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Mandatory Visualizations
References
- 1. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 2. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. ptglab.com [ptglab.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. mdpi.com [mdpi.com]
- 18. merckmillipore.com [merckmillipore.com]
Investigating the Catalytic Nature of PROTAC BTK Degrader-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the catalytic nature of PROTAC BTK Degrader-3, a potent Bruton's tyrosine kinase (BTK) degrader. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and its Catalytic Mechanism
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein. This catalytic mechanism, where a single PROTAC molecule can induce the degradation of multiple target protein molecules, offers a powerful therapeutic strategy.
This compound is a potent degrader of Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation. Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a critical therapeutic target. The catalytic action of this compound involves the formation of a ternary complex with BTK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.
Quantitative Data Summary
The efficacy of this compound has been quantitatively assessed, with the following key parameter reported:
| Parameter | Cell Line | Value | Reference |
| DC50 | Mino | 10.9 nM | [1][2] |
Note: Further quantitative data, such as the maximal degradation (Dmax) and the catalytic efficiency (kcat/Km) for this compound, are not publicly available at this time. The DC50 value indicates the concentration at which 50% of the target protein is degraded.
Visualizing the Catalytic Cycle and Signaling Pathways
To elucidate the mechanism of action of this compound, the following diagrams illustrate the catalytic cycle, the experimental workflow for its assessment, and the downstream signaling pathways affected by BTK degradation.
Caption: Catalytic cycle of this compound.
References
A Structural and Mechanistic Guide to a PROTAC Ternary Complex with Bruton's Tyrosine Kinase (BTK)
Disclaimer: As of December 2025, detailed structural biology information for a compound specifically named "PROTAC BTK Degrader-3" is not publicly available in peer-reviewed literature or protein structure databases. Therefore, this technical guide will focus on a well-characterized, structurally resolved PROTAC-BTK-E3 ligase ternary complex. The data and methodologies presented are based on the crystal structure of Bruton's Tyrosine Kinase (BTK) in a ternary complex with a PROTAC and the E3 ligase cIAP1, as deposited in the Protein Data Bank (PDB) with the accession code 6W7O [1]. The PROTAC in this structure is referred to as "compound 17" in the associated primary research publication[2].
This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the structural biology, mechanism of action, and experimental methodologies related to this exemplary BTK-targeting PROTAC.
Introduction to PROTAC-mediated BTK Degradation
Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways[2]. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein[3]. A BTK-targeting PROTAC consists of a ligand that binds to BTK, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two[3]. This assembly facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BTK.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the BTK PROTAC degrader (compound 17) and its interaction with BTK and the E3 ligase cIAP1, based on the findings related to the 6W7O crystal structure[1][2].
Table 1: Crystallographic Data for the BTK-PROTAC-cIAP1 Ternary Complex (PDB: 6W7O)
| Parameter | Value | Reference |
| PDB ID | 6W7O | [1] |
| Resolution | 2.17 Å | [1] |
| R-Value Work | 0.196 | [1] |
| R-Value Free | 0.240 | [1] |
| Space Group | P 21 21 21 | [1] |
| Unit Cell Dimensions (a, b, c) | 71.45 Å, 80.95 Å, 142.11 Å | [1] |
| Macromolecules | Tyrosine-protein kinase BTK, Baculoviral IAP repeat-containing protein 2 (cIAP1) | [1] |
| Ligand | PROTAC compound 17 | [1] |
Table 2: Biophysical and Cellular Activity Data for PROTAC Compound 17
| Assay | Parameter | Value | Cell Line/Conditions | Reference |
| Cellular Degradation | DC50 | Data not specified for compound 17 | THP-1 cells | [2] |
| Ternary Complex Formation | Kd | Data not specified for compound 17 | Biochemical assay | [2] |
| Binding to BTK | IC50 | Data not specified for compound 17 | Biochemical assay | [2] |
| Binding to cIAP1 | IC50 | Data not specified for compound 17 | Biochemical assay | [2] |
Note: The primary publication for PDB ID 6W7O focuses on the structural and qualitative biophysical characterization of a series of PROTACs. While it demonstrates ternary complex formation and cellular degradation, specific quantitative binding and degradation values for compound 17 are not explicitly provided in the main text or supplementary information of the referenced publication.
Signaling and Mechanistic Pathways
BTK Signaling Pathway
BTK is a key mediator downstream of the B-cell receptor (BCR). Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the PLCγ2, NF-κB, and MAPK pathways. These pathways are crucial for B-cell proliferation, differentiation, and survival[2].
References
The Efficacy of PROTAC BTK Degrader-3 Against the Ibrutinib-Resistant BTK C481S Mutant: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity and degradation efficacy of PROTAC BTK Degrader-3, a novel therapeutic agent, against the clinically significant C481S mutant of Bruton's Tyrosine Kinase (BTK). This mutation is a primary driver of acquired resistance to covalent BTK inhibitors such as ibrutinib (B1684441) in various B-cell malignancies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, hematology, and targeted protein degradation.
Introduction: Overcoming Resistance with Targeted Degradation
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] While covalent inhibitors targeting BTK have transformed the treatment landscape for many B-cell cancers, their efficacy is often compromised by the emergence of resistance mutations, most commonly the substitution of cysteine with serine at position 481 (C481S).[2][3][4] This mutation abrogates the covalent binding essential for the mechanism of action of these inhibitors.[2][4]
Proteolysis-targeting chimeras (PROTACs) represent a paradigm-shifting therapeutic modality designed to overcome such resistance. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC consists of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. By forming a ternary complex between the target protein and an E3 ligase, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[1] This event-driven, catalytic mechanism allows for the elimination of the target protein, irrespective of its enzymatic activity, and can be effective even with transient or lower-affinity binding, making it a promising strategy to counteract resistance mutations.[1]
This guide focuses on this compound and its interaction with the BTK C481S mutant, presenting available quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Quantitative Data Summary
While direct binding affinity data (e.g., Kd) for this compound specifically with the BTK C481S mutant is not publicly available, its potent degradation activity has been characterized. The following tables summarize the degradation performance of this compound and provide a comparative analysis with other notable BTK PROTACs effective against the C481S mutant.
Table 1: Degradation Efficacy of this compound
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| This compound | BTK | Mino | 10.9 | Not Reported | Not Specified | [5] |
Table 2: Comparative Degradation Efficacy of BTK PROTACs Against Wild-Type and C481S Mutant BTK
| PROTAC | BTK Binder Moiety | E3 Ligase Recruited | Cell Line/System | DC50 (nM) (WT BTK) | DC50 (nM) (C481S BTK) | Reference |
| MT-802 | Ibrutinib analog | CRBN | NAMALWA | 14.6 | Equivalent potency to WT | [6] |
| P13I | Ibrutinib | CRBN | HBL-1 (C481S) | ~9.2 (Mino, WT) | ~30 (for 50% degradation) | [7][8] |
| DD-03-171 | CGI1746 | CRBN | Mantle Cell Lymphoma | 5.1 (biochemical IC50) | Effective degradation | [9] |
Note: DC50 values represent the concentration required to achieve 50% degradation of the target protein. Biochemical IC50 for DD-03-171 refers to the concentration for 50% inhibition in a biochemical assay, not a degradation assay.
Signaling Pathways and Mechanism of Action
The efficacy of this compound is rooted in its ability to hijack the cellular protein degradation machinery to eliminate BTK, thereby disrupting the downstream signaling cascade that promotes B-cell malignancy survival.
BTK Signaling Pathway
BTK is a key kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream pathways including the NF-κB and MAPK pathways, ultimately promoting cell proliferation and survival.
Mechanism of Action of this compound
This compound functions by inducing the formation of a ternary complex between BTK (including the C481S mutant) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the BTK protein, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released to catalytically induce the degradation of another BTK protein.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the binding and degradation of BTK by PROTACs.
Western Blot for BTK Degradation
This protocol is used to quantify the levels of BTK protein in cells following treatment with a PROTAC.[6][10]
Materials:
-
Cell lines (e.g., Mino, or cells engineered to express BTK C481S)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against BTK and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative BTK protein levels and calculate the DC50.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay is used to measure the formation of the BTK-PROTAC-E3 ligase ternary complex in a homogeneous format.[11][12][13]
Materials:
-
Recombinant purified BTK (WT and C481S mutant), labeled with a donor fluorophore (e.g., terbium-cryptate).
-
Recombinant purified E3 ligase complex (e.g., CRBN/DDB1), labeled with an acceptor fluorophore (e.g., d2).
-
This compound
-
Assay buffer
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of the labeled BTK and E3 ligase proteins in assay buffer.
-
Assay Setup: In a 384-well plate, add the labeled BTK protein, the labeled E3 ligase protein, and the PROTAC dilutions. Include controls with no PROTAC and no proteins.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-180 minutes) to allow for ternary complex formation to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, characteristic of ternary complex formation. The peak of the curve represents the maximal ternary complex formation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (kon, koff) and affinity (KD) of binary and ternary binding events in real-time.[14][15][16][17][18]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified BTK (WT and C481S mutant)
-
Recombinant purified E3 ligase complex
-
This compound
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the immobilized E3 ligase, inject a series of concentrations of the PROTAC over the chip surface and monitor the binding response.
-
To measure the binding of the PROTAC to BTK, a competition assay or immobilizing BTK on a separate flow cell can be performed.
-
-
Ternary Complex Analysis:
-
To measure the formation of the ternary complex, pre-incubate the PROTAC with a saturating concentration of the BTK C481S mutant.
-
Inject this mixture at various PROTAC concentrations over the immobilized E3 ligase surface.
-
The binding response will reflect the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary interactions) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). The cooperativity of ternary complex formation can also be calculated by comparing the binary and ternary binding affinities.
Conclusion
This compound demonstrates potent degradation of BTK, and the broader class of BTK PROTACs has shown significant promise in overcoming acquired resistance mediated by the BTK C481S mutation. The ability of these molecules to induce the degradation of both wild-type and mutant BTK provides a compelling rationale for their continued development as a therapeutic strategy for patients with B-cell malignancies who have relapsed on or are refractory to covalent BTK inhibitors. The experimental protocols detailed herein provide a robust framework for the continued evaluation and optimization of this exciting new class of targeted protein degraders. Further studies are warranted to fully elucidate the binding kinetics and therapeutic potential of this compound in preclinical models of ibrutinib-resistant cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. MT-802 is a PROTAC Degrader of BTK for C481S Mutant CLL Treatment | MedChemExpress [medchemexpress.eu]
- 4. osti.gov [osti.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACpedia - PROTACS on 29875397 [protacpedia.weizmann.ac.il]
- 9. DD-03-171 | 2366132-45-6 Probechem Biochemicals [probechem.com]
- 10. benchchem.com [benchchem.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. o2hdiscovery.co [o2hdiscovery.co]
- 17. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
The Effect of PROTAC BTK Degrader-3 on the Scaffolding Function of Bruton's Tyrosine Kinase: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bruton's Tyrosine Kinase (BTK) is a linchpin in B-cell receptor (BCR) signaling, possessing both catalytic and non-catalytic scaffolding functions that are crucial for B-cell proliferation and survival.[1][2] Traditional BTK inhibitors effectively block its kinase activity but leave the protein scaffold intact. This can lead to drug resistance, particularly through kinase-dead mutations that preserve BTK's ability to assemble signaling complexes.[2][3] Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in BTK-targeted therapy.[4][5][6] These heterobifunctional molecules do not merely inhibit the target protein but eliminate it entirely by hijacking the cell's ubiquitin-proteasome system.[4][]
This guide focuses on PROTAC BTK Degrader-3 , a potent molecule designed to induce the degradation of BTK.[8][9] By completely removing the BTK protein, this degrader abrogates both its enzymatic and its critical scaffolding functions.[3][10] This dual action provides a more comprehensive and durable blockade of BCR signaling, offering a promising strategy to overcome the limitations of conventional kinase inhibitors and address resistance mediated by BTK's scaffolding roles.
The Dual Nature of BTK: Kinase and Scaffold
BTK's role in cellular signaling is multifaceted, extending beyond its well-established kinase activity.
Catalytic Function
As a non-receptor tyrosine kinase, BTK's primary enzymatic function is to phosphorylate downstream substrates, most notably Phospholipase Cγ2 (PLCγ2).[2] This phosphorylation event is a critical step in the BCR pathway, leading to the mobilization of intracellular calcium and the activation of transcription factors that drive B-cell activation, proliferation, and survival.[1][11]
Non-Catalytic Scaffolding Function
Independent of its kinase activity, BTK functions as a crucial scaffolding protein. It orchestrates the formation of multi-protein signaling complexes by providing a platform for other proteins to interact.[3] Key scaffolding activities include:
-
Membrane Recruitment: BTK shuttles cytosolic proteins, such as phosphatidylinositol-4-phosphate (B1241899) 5-kinase (PIP5KI), to the plasma membrane to facilitate the local production of signaling lipids.[1]
-
Signalosome Assembly: It mediates the assembly and activation of a broader range of signaling proteins, including Toll-like receptor 9 (TLR9), hematopoietic cell kinase (HCK), and integrin-linked kinase (ILK).[2]
-
Resistance Mechanism: Importantly, kinase-deficient mutants of BTK can still facilitate B-cell survival by maintaining this scaffolding function, thereby conferring resistance to both covalent and non-covalent BTK inhibitors.[2]
This compound: Mechanism of Action
PROTACs are a novel class of drugs that function by inducing targeted protein degradation.[5][6] this compound is a heterobifunctional molecule consisting of a ligand that binds to BTK, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker connecting them.[4]
The degradation process occurs via a catalytic mechanism:
-
Ternary Complex Formation: this compound simultaneously binds to BTK and an E3 ligase, forming a BTK-PROTAC-E3 ligase ternary complex.[]
-
Ubiquitination: Within this complex, the E3 ligase ubiquitinates BTK, attaching a polyubiquitin (B1169507) chain that acts as a molecular tag for destruction.
-
Proteasomal Degradation: The ubiquitinated BTK protein is recognized and degraded by the cell's proteasome.[6]
-
Recycling: The PROTAC molecule is then released and can induce the degradation of another BTK protein, acting in a catalytic manner.[6]
References
- 1. Frontiers | Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation [frontiersin.org]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Characterization of Novel PROTAC BTK Degraders
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the initial characterization of novel Proteolysis Targeting Chimera (PROTAC) Bruton's Tyrosine Kinase (BTK) degraders. This document outlines the fundamental signaling pathways, details key experimental protocols, and presents a framework for data interpretation, serving as a vital resource for researchers in the field of targeted protein degradation.
Introduction to BTK and PROTAC Technology
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[2][3] The activation of BTK triggers a signaling cascade involving the phosphorylation of downstream substrates, ultimately leading to the activation of transcription factors that control cell proliferation and survival.[4]
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[5][6] A PROTAC consists of three key components: a ligand that binds to the protein of interest (in this case, BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[6] This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule, offering a potential advantage over traditional inhibitors.[6]
Signaling Pathways and Mechanisms
A thorough understanding of the underlying biological pathways is critical for the development and characterization of BTK degraders.
The BTK Signaling Pathway
The BTK signaling cascade is initiated upon B-cell receptor (BCR) engagement with an antigen. This leads to the recruitment and activation of spleen tyrosine kinase (SYK), which in turn phosphorylates and activates BTK.[4] Activated BTK then phosphorylates phospholipase C-γ2 (PLCγ2), leading to the generation of second messengers inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[4] These molecules trigger downstream signaling events, including calcium mobilization and the activation of protein kinase Cβ (PKCβ), which converge on the activation of transcription factors such as NF-κB, MAPK, and NFAT.[4] These transcription factors drive the expression of genes involved in B-cell proliferation, activation, and survival.[4]
PROTAC Mechanism of Action
The efficacy of a PROTAC degrader is dependent on the formation of a stable ternary complex between the target protein (BTK), the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[5][6] This proximity induces the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of BTK. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then unfolds and degrades the BTK protein.[6] The PROTAC molecule is then released and can participate in further rounds of degradation.[5]
Quantitative Data Summary
The initial characterization of novel BTK degraders involves quantifying their potency and efficacy. The following tables summarize key quantitative parameters for several recently developed BTK PROTACs.
| Degrader | Target Ligand | E3 Ligase Ligand | DC50 (nM) | Cell Line | Reference |
| PTD10 | GDC-0853 | Pomalidomide | 0.5 | Not Specified | [] |
| Compound 23 | Spebrutinib derivative | Not Specified | 1.29 (4h) | Mino | [8] |
| TQ-3959 | Novel BTK ligand | Benzisoxazole-based CRBN ligand | 0.4 | Not Specified | [8] |
| PROTAC BTK Degrader-3 | Not Specified | Not Specified | 10.9 | Mino | [9] |
| UBX-382 | Not Specified | Not Specified | Single-digit nM | DLBCL | [10] |
| SJF620 | Not Specified | Lenalidomide analogue | 7.9 | Not Specified | [11] |
| PROTAC 25 | Azaspirooxindolinone derivative | Not Specified | Not Specified | RAMOS | [12] |
| RC-1 | Reversible covalent warhead | Pomalidomide | 6.6 | MOLM-14 | [13] |
Table 1: Degradation Potency (DC50) of Novel BTK PROTACs
| Degrader | IC50 (nM) | Cell Line | Reference |
| PTD10 | Lower than parent molecules | Not Specified | [] |
| UBX-382 | Not Specified | DLBCL | [10] |
Table 2: Anti-proliferative Activity (IC50) of Novel BTK PROTACs
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible characterization of novel BTK degraders.
Experimental Workflow Overview
The initial characterization of a novel BTK degrader typically follows a structured workflow designed to assess its potency, selectivity, and mechanism of action.
BTK Degradation Assay (Western Blot)
This protocol is used to quantify the reduction of BTK protein levels in cells following treatment with a PROTAC degrader.[12][14]
Materials:
-
Cell line expressing BTK (e.g., TMD-8, Mino, RAMOS)
-
PROTAC BTK degrader stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC BTK degrader for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BTK antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection and Analysis: Add the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the BTK protein levels to the loading control. Calculate the percentage of BTK degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[14]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[15][16]
Materials:
-
Opaque-walled multi-well plates (96- or 384-well)
-
Cell line of interest
-
PROTAC BTK degrader
-
CellTiter-Glo® Reagent[1]
Procedure:
-
Cell Seeding: Seed cells in opaque-walled multi-well plates at a desired density in culture medium.[16]
-
Compound Treatment: Add serial dilutions of the PROTAC BTK degrader to the wells. Include a vehicle control.[15]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[16]
-
Assay Protocol: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15]
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record the luminescence using a plate reader.[1][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration).
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of a PROTAC BTK degrader in a living organism.[17][18]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, NSG)
-
Cancer cell line (e.g., TMD-8)
-
PROTAC BTK degrader formulated for in vivo administration
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.[18]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers.[18]
-
Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the PROTAC BTK degrader (e.g., orally or intraperitoneally) at various doses and schedules. The control group receives the vehicle.[10][19]
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study.[17]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tumor samples can be used for pharmacodynamic analysis (e.g., Western blot to confirm BTK degradation).[17]
Pharmacokinetic (PK) Analysis (LC-MS/MS)
This protocol determines the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC BTK degrader.[20][21][22]
Materials:
-
PROTAC BTK degrader
-
Biological matrix (e.g., rat plasma)
-
Protein precipitation solvent (e.g., acetonitrile/methanol)
-
UHPLC-MS/MS system
Procedure:
-
Sample Collection: Administer the PROTAC to animals (e.g., rats) and collect blood samples at various time points. Process the blood to obtain plasma.[20]
-
Sample Preparation: Perform protein precipitation on the plasma samples to extract the PROTAC.[21]
-
LC-MS/MS Analysis: Inject the extracted samples into a UHPLC-MS/MS system. Use a suitable chromatography column and mobile phase gradient to separate the PROTAC from other components.[21][22]
-
Quantification: Quantify the concentration of the PROTAC in each sample by comparing its signal to a standard curve.[22]
-
Data Analysis: Plot the plasma concentration of the PROTAC over time to determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[23]
Conclusion
The initial characterization of novel PROTAC BTK degraders is a multifaceted process that requires a combination of biochemical, cellular, and in vivo studies. This guide provides a foundational framework for researchers to design and execute these critical experiments. By systematically evaluating the degradation potency, anti-proliferative activity, mechanism of action, and pharmacokinetic properties, scientists can identify promising lead candidates for further development as potential therapeutics for B-cell malignancies and autoimmune diseases. The continued advancement in PROTAC technology holds significant promise for the future of targeted protein degradation.
References
- 1. OUH - Protocols [ous-research.no]
- 2. Ternary complex formation - Profacgen [profacgen.com]
- 3. tandfonline.com [tandfonline.com]
- 4. jove.com [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. ashpublications.org [ashpublications.org]
- 20. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sciex.com [sciex.com]
- 22. waters.com [waters.com]
- 23. waters.com [waters.com]
Methodological & Application
Application Notes and Protocols: In Vitro Degradation Assay for PROTAC BTK Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3] Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target in various B-cell malignancies.[4][5][6] PROTAC BTK Degrader-3 is a potent degrader of BTK, offering a promising therapeutic strategy for these cancers.[7]
These application notes provide a detailed protocol for an in vitro degradation assay to evaluate the efficacy of this compound. The primary method described is Western blotting for the quantification of BTK protein levels in a relevant cell line. Additionally, alternative high-throughput methods are discussed.
Key Concepts and Terminology
-
PROTAC (Proteolysis Targeting Chimera): A bifunctional molecule that induces the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[8]
-
BTK (Bruton's tyrosine kinase): A non-receptor tyrosine kinase essential for B-cell proliferation, differentiation, and survival.[4]
-
DC50: The concentration of a degrader at which 50% of the target protein is degraded.[9]
-
Dmax: The maximum percentage of protein degradation achievable with a degrader.[9]
-
Ternary Complex: The complex formed between the PROTAC, the target protein (BTK), and an E3 ligase.[10][11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway and the experimental workflow for the in vitro degradation assay.
Caption: A simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Caption: The experimental workflow for assessing BTK degradation via Western blotting.
Quantitative Data
The following table summarizes the quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| DC50 | 10.9 nM | Mino cells | [7] |
Experimental Protocols
Cell Culture and Treatment
This protocol is optimized for Mino cells, a human mantle cell lymphoma cell line.
Materials:
-
Mino cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
Procedure:
-
Culture Mino cells in RPMI-1640 medium supplemented with 15% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 1 nM to 1000 nM. Include a DMSO-only vehicle control.
-
Add the diluted this compound or vehicle to the cells and incubate for the desired time points (e.g., 4, 8, 16, 24 hours). A 24-hour incubation is a common endpoint.
Western Blot Analysis
This protocol details the steps for quantifying BTK protein levels following treatment.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-β-actin (or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[4]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane in blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.[4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again as in the previous step.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[4]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[4]
-
Normalize the BTK signal to the loading control (β-actin or GAPDH).[4]
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
-
Alternative High-Throughput Assays
While Western blotting is a standard method, other assays offer higher throughput and the ability to perform kinetic measurements.
-
HiBiT Assay: This technology uses a small 11-amino-acid tag (HiBiT) that can be knocked into the endogenous gene locus of the target protein using CRISPR/Cas9.[9][12][13] The HiBiT tag complements a larger LgBiT protein to form a functional luciferase, and the resulting luminescence is proportional to the target protein level.[9][13] This allows for real-time, kinetic measurements of protein degradation in live cells.[9][13]
-
NanoBRET™ Assay: This assay can be used to study the formation of the ternary complex in live cells.[8][14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (e.g., the E3 ligase) and a fluorescently labeled ligand for the target protein.[8][14] This provides insights into the mechanism of action of the PROTAC.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak BTK degradation | Poor cell permeability of the PROTAC. | Consider using a cell permeability assay to assess compound uptake.[2] |
| Inactive PROTAC compound. | Verify the integrity and activity of the PROTAC stock solution. | |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal treatment duration. | |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and the number or duration of wash steps. |
| Primary or secondary antibody concentration too high. | Titrate the antibody concentrations to find the optimal dilution. | |
| Inconsistent results | Variation in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. |
| Inaccurate protein quantification. | Perform the BCA assay carefully and in triplicate. |
Disclaimer
This document provides a general protocol and should be adapted and optimized for specific experimental conditions and laboratory settings. The information is intended for research use only.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 13. Target Degradation [promega.sg]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Western Blot Analysis of BTK Degradation by PROTAC BTK Degrader-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to quantify the degradation of Bruton's tyrosine kinase (BTK) induced by PROTAC BTK Degrader-3. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures.
Introduction to this compound
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively target and degrade proteins of interest.[1][2] A PROTAC molecule consists of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[][4] This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][5] This catalytic mechanism allows for the removal of the entire target protein, offering a powerful alternative to traditional small-molecule inhibitors.[5][6]
This compound is a potent degrader of BTK, a non-receptor tyrosine kinase crucial for B-cell development and signaling.[7][8] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a key therapeutic target.[9][10] this compound has demonstrated effective degradation of BTK in cancer cell lines, presenting a promising therapeutic strategy for these diseases.[11]
Quantitative Data Summary
The efficacy of this compound is quantified by its half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to achieve 50% degradation of the target protein.
| Compound | Cell Line | DC50 | Reference |
| This compound | Mino | 10.9 nM | [11][12] |
Experimental Protocols
Western Blot Analysis of BTK Degradation
This protocol outlines the procedure for treating cells with this compound, preparing cell lysates, and performing a Western blot to quantify the degradation of BTK.
Materials:
-
Cell Culture: Mino cells (or other relevant B-cell lymphoma cell lines)
-
Reagents:
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
-
Antibodies:
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
-
Equipment and Consumables:
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Sample Preparation:
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[13]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody and anti-loading control antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.[14]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.[14]
-
Capture the signal using an imaging system.
-
Quantify the band intensities for BTK and the loading control using densitometry software.
-
Normalize the BTK signal to the loading control to determine the relative BTK protein levels.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: BTK signaling pathway and the mechanism of PROTAC-mediated degradation.
Experimental Workflow
Caption: Workflow for Western blot analysis of BTK degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 6. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 7. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Note: Evaluating the Efficacy of PROTAC BTK Degrader-3 in the Mino Mantle Cell Lymphoma Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mantle Cell Lymphoma (MCL) is an aggressive subtype of B-cell non-Hodgkin lymphoma characterized by the overexpression of cyclin D1.[1] Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which promotes B-cell proliferation and survival, making it a key therapeutic target in various B-cell malignancies.[2][3] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that, instead of merely inhibiting a target protein, co-opt the cell's own ubiquitin-proteasome system to induce the degradation of that protein.[4][5]
This application note provides a detailed protocol for assessing the efficacy of PROTAC BTK Degrader-3 using the Mino human MCL cell line. The Mino cell line, established from a patient with advanced MCL, overexpresses cyclin D1 and is a well-characterized model for studying MCL biology and evaluating targeted therapies.[1][6][7] These protocols cover the assessment of target protein degradation, impact on cell viability, and induction of apoptosis.
Mechanism of Action: PROTAC BTK Degrader
PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein (BTK), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation (Target-PROTAC-E3 Ligase) facilitates the ubiquitination of BTK, marking it for degradation by the 26S proteasome.[4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[8]
BTK Signaling Pathway in B-Cells
BTK is a central node in the BCR signaling cascade. Upon antigen binding to the BCR, BTK is activated and subsequently phosphorylates downstream targets like PLCγ2. This initiates a cascade that ultimately activates transcription factors such as NF-κB, leading to increased B-cell proliferation and survival. By degrading BTK, this compound effectively shuts down this entire pro-survival pathway.
Experimental Workflow
The overall process for evaluating the efficacy of this compound involves culturing Mino cells, treating them with the degrader, and then performing a series of assays to measure target degradation, effects on cell health, and induction of apoptosis.
Quantitative Data Summary
The following table summarizes key efficacy parameters for this compound in Mino cells. The half-maximal degradation concentration (DC50) is a critical measure of a degrader's potency.
| Parameter | Value | Cell Line | Reference |
| DC50 (Degradation) | 10.9 nM | Mino | [9] |
| Dmax (Degradation) | >90% (Illustrative) | Mino | - |
| IC50 (Cell Viability) | ~25 nM (Illustrative) | Mino | - |
Note: Dmax and IC50 values are illustrative and should be determined experimentally.
Detailed Experimental Protocols
Mino Cell Culture and Maintenance
The Mino cell line grows in suspension and requires specific culture conditions for optimal health and experimental reproducibility.[7]
-
Culture Medium: ATCC-formulated RPMI-1640 Medium (e.g., ATCC 30-2001).
-
Supplements: Fetal Bovine Serum (FBS) to a final concentration of 15%.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[1]
-
Subculturing:
-
Monitor cell density and maintain cultures between 1 x 10^5 and 2 x 10^6 viable cells/mL. The doubling time is approximately 50-72 hours.[10]
-
To subculture, centrifuge the cell suspension at 300 x g for 5 minutes.[7]
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired seeding density.
-
Protocol: Western Blot for BTK Degradation
This protocol is used to quantify the amount of BTK protein remaining in cells after treatment with the degrader.
-
Materials:
-
This compound
-
Mino cells
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-BTK, Mouse anti-GAPDH or β-actin (loading control)
-
Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Seeding and Treatment: Seed Mino cells in 6-well plates at a density of 1 x 10^6 cells/mL. Allow cells to acclimate for 24 hours. Treat cells with a dose range of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation (500 x g, 5 min, 4°C). Wash the pellet twice with ice-cold PBS.[11] Lyse the cell pellet in ice-cold RIPA buffer on ice for 30 minutes.[11]
-
Protein Quantification: Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).[11] Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil for 5-10 minutes. Load 20-40 µg of protein per lane onto an SDS-PAGE gel.[12] Transfer the separated proteins to a PVDF membrane.[12][13]
-
Immunoblotting:
-
Block the membrane in blocking buffer for at least 1 hour at room temperature.[12]
-
Incubate the membrane with primary anti-BTK antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 10 minutes each with TBST.[12]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times for 10 minutes each with TBST.[12]
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.[11]
-
Analysis: Strip the membrane and re-probe for a loading control (GAPDH or β-actin) to ensure equal protein loading. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the BTK signal to the loading control signal. Calculate DC50 and Dmax values.
-
Protocol: Cell Viability Assay (Resazurin-Based)
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells in the sample.[14]
-
Materials:
-
Mino cells
-
96-well clear-bottom plates
-
This compound
-
Resazurin-based reagent (e.g., alamarBlue™, PrestoBlue™)
-
Microplate reader (absorbance or fluorescence)
-
-
Procedure:
-
Cell Seeding: Seed Mino cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium.[15] Include wells with medium only for a background control.
-
Drug Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay: Add 10 µL of the resazurin-based reagent to each well. Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Measurement: Measure the absorbance or fluorescence according to the manufacturer's instructions using a microplate reader.
-
Analysis: Subtract the background reading from all wells. Normalize the results to the vehicle-treated control wells (defined as 100% viability). Plot the results and calculate the IC50 value using non-linear regression.
-
Protocol: Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects one of the early events in apoptosis: the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.[16]
-
Materials:
-
Mino cells treated with this compound
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) or 7-AAD (to distinguish necrotic/late apoptotic cells)
-
Annexin V Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat Mino cells with this compound at relevant concentrations (e.g., around the IC50 value) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells per sample by centrifugation (300 x g, 5 min).
-
Washing: Wash cells twice with cold PBS and then resuspend them in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 1 µL of PI or 7-AAD staining solution to each cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (or cells with compromised membrane integrity) Calculate the percentage of cells in each quadrant to quantify the induction of apoptosis.
-
-
References
- 1. MINO Cells [cytion.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment and characterization of a new mantle cell lymphoma cell line, Mino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ebiohippo.com [ebiohippo.com]
- 8. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cellosaurus cell line Mino (CVCL_1872) [cellosaurus.org]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. 凋亡分析检测 [sigmaaldrich.com]
HBL-1 Cell Line: A Model for Ibrutinib Resistance in Activated B-Cell Like DLBCL
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The HBL-1 cell line, derived from a patient with Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), serves as a critical in vitro model for studying the mechanisms of resistance to the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441). Ibrutinib has shown significant clinical activity in various B-cell malignancies; however, the development of resistance remains a major clinical challenge. The HBL-1 cell line provides a valuable tool to investigate the molecular underpinnings of ibrutinib resistance, particularly those mediated by mutations in the BTK gene, and to evaluate novel therapeutic strategies to overcome it.
One of the most well-characterized mechanisms of acquired resistance to ibrutinib is the C481S mutation in the BTK protein. This mutation prevents the covalent binding of ibrutinib to BTK, thereby rendering the drug ineffective. Studies utilizing the HBL-1 cell line have demonstrated that the introduction of the BTK C481S mutation leads to a significant increase in the half-maximal effective concentration (EC50) of ibrutinib, confirming its role in conferring resistance. This resistance is associated with the sustained phosphorylation of downstream signaling molecules, including Phospholipase C gamma 2 (PLCγ2) and Extracellular signal-regulated kinase (ERK1/2), indicating a reactivation of the B-cell receptor (BCR) signaling pathway despite the presence of ibrutinib.
These application notes provide a comprehensive overview of the HBL-1 cell line as a model for ibrutinib resistance, including quantitative data on drug sensitivity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data regarding the impact of the BTK C481S mutation on ibrutinib sensitivity in the HBL-1 cell line.
Table 1: Ibrutinib EC50 Values in HBL-1 Parental and BTK C481S Mutant Cell Lines
| Cell Line | Genotype | Ibrutinib EC50 (nM) | Fold Change in Resistance |
| HBL-1 | Parental (BTK Wild-Type) | ~10 | - |
| HBL-1 | BTK C481S | >1000 | >100 |
Data estimated from dose-response curves presented in scientific literature.
Table 2: Relative Phosphorylation of Key Signaling Proteins in HBL-1 Cell Lines Treated with Ibrutinib
| Protein | HBL-1 Parental + Ibrutinib | HBL-1 BTK C481S + Ibrutinib |
| p-BTK (Y223) | Decreased | Sustained/Increased |
| p-PLCγ2 (Y759) | Decreased | Sustained/Increased |
| p-ERK1/2 (T202/Y204) | Decreased | Sustained/Increased |
This table provides a qualitative summary of western blot results from published studies.
Mandatory Visualizations
In-Cell Target Engagement Assays for PROTAC BTK Degrader-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the in-cell target engagement of PROTAC BTK Degrader-3. The methodologies described herein are essential for characterizing the efficacy and mechanism of action of this Bruton's tyrosine kinase (BTK) targeting PROTAC.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the protein of interest (in this case, BTK), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein. Verifying and quantifying the engagement of a PROTAC with its target and the E3 ligase within a cellular environment is a critical step in the development of these novel therapeutics.
Mechanism of Action of this compound
This compound is designed to specifically target Bruton's tyrosine kinase for degradation. Upon entering the cell, the PROTAC molecule engages with both BTK and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to BTK. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, leading to a reduction in total BTK protein levels and subsequent downstream signaling inhibition.
Figure 1: Mechanism of action of this compound.
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1] Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors, including phospholipase C gamma 2 (PLCγ2).[1] This leads to a cascade of events that ultimately activate transcription factors such as NF-κB, MAPK, and NFAT, driving cellular responses.[1] By degrading BTK, this compound aims to block these signaling pathways, which are often hyperactive in B-cell malignancies.
Figure 2: Simplified BTK signaling pathway.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Due to the limited publicly available data for this specific degrader, values for target and E3 ligase engagement are not available at this time.
| Parameter | Cell Line | Value | Assay Type |
| DC₅₀ (BTK Degradation) | Mino | 10.9 nM[2][3] | Western Blot / In-Cell Western |
| IC₅₀ (BTK Target Engagement) | N/A | N/A | NanoBRET or CETSA |
| IC₅₀ (E3 Ligase Engagement) | N/A | N/A | NanoBRET |
N/A: Not Available
Experimental Protocols
The following protocols describe common in-cell target engagement assays that can be utilized to characterize this compound.
Protocol 1: In-Cell Western (ICW) for BTK Degradation (DC₅₀ Determination)
This protocol provides a quantitative immunofluorescent method to measure the degradation of endogenous BTK in adherent cells treated with this compound.[4][5][6]
Figure 3: Workflow for In-Cell Western assay.
Materials:
-
Mino cells (or other relevant cell line)
-
96-well clear-bottom black plates
-
This compound
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., Intercept® Blocking Buffer or 5% BSA in PBS)
-
Primary antibody: Rabbit anti-BTK
-
Secondary antibody: IRDye® 800CW Goat anti-Rabbit IgG
-
Normalization stain (e.g., CellTag™ 700 Stain)
-
Fluorescent imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed Mino cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the cells and add the PROTAC dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Fixation and Permeabilization:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 100 µL of 4% PFA per well and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
-
Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Dilute the primary anti-BTK antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the blocking buffer and add 50 µL of the diluted primary antibody to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the wells four times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the IRDye®-conjugated secondary antibody and the normalization stain in Blocking Buffer. Add 50 µL of this solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the wells four times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Ensure the bottom of the plate is clean and dry. Scan the plate using a fluorescent imaging system in the 700 nm and 800 nm channels.
-
The signal from the 800 nm channel (BTK) is normalized to the signal from the 700 nm channel (total cell stain).
-
Plot the normalized BTK signal against the concentration of this compound to determine the DC₅₀ value.
-
Protocol 2: NanoBRET™ Target Engagement Assay for BTK
This protocol describes a live-cell method to quantify the binding of this compound to BTK using Bioluminescence Resonance Energy Transfer (BRET).[7][8]
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-BTK fusion vector
-
NanoBRET™ tracer for BTK
-
Opti-MEM® I Reduced Serum Medium
-
This compound
-
96-well or 384-well white plates
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer capable of measuring BRET signals
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-BTK fusion vector. Plate the transfected cells in white assay plates and incubate for 24 hours.
-
Tracer and PROTAC Addition:
-
Prepare a solution of the NanoBRET™ tracer and this compound at various concentrations in Opti-MEM®.
-
Add these solutions to the cells. Include a "no tracer" control for background correction and a "tracer only" control for the maximum BRET signal.
-
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells.
-
BRET Measurement:
-
Incubate the plate for 2 hours at 37°C and 5% CO₂.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the "tracer only" control.
-
Plot the normalized BRET ratio against the concentration of this compound to determine the IC₅₀ value for target engagement.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for BTK Target Engagement
CETSA® is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in intact cells.[9][10][11]
Materials:
-
Cell line expressing endogenous BTK (e.g., Mino)
-
This compound
-
PBS and appropriate lysis buffer with protease inhibitors
-
Thermal cycler or heating blocks
-
SDS-PAGE and Western blot reagents
-
Primary antibody: Rabbit anti-BTK
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound for a defined period (e.g., 1-2 hours).
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include a non-heated control.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble BTK in each sample by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities for BTK at each temperature.
-
Plot the percentage of soluble BTK relative to the non-heated control against the temperature for both vehicle- and PROTAC-treated samples.
-
A rightward shift in the melting curve for the PROTAC-treated sample indicates target engagement and thermal stabilization of BTK.
-
Conclusion
The assays described in these application notes provide a robust framework for characterizing the in-cell activity of this compound. By quantifying both target engagement and protein degradation, researchers can gain critical insights into the potency and mechanism of action of this novel therapeutic agent. The successful application of these protocols will be instrumental in advancing the preclinical and clinical development of this compound for the treatment of B-cell malignancies and other relevant diseases.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pelagobio.com [pelagobio.com]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) of PROTAC BTK Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to verify and quantify the engagement of a drug with its target protein within a cellular environment. This method relies on the principle that ligand binding alters the thermal stability of the target protein. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. PROTAC BTK Degrader-3 is a potent degrader of Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation, with a reported DC50 of 10.9 nM in Mino cells.[1] These application notes provide a detailed protocol for utilizing CETSA to confirm the target engagement of this compound with BTK in a cellular context.
Principle of CETSA® for PROTACs
CETSA for PROTACs allows for the direct assessment of target protein engagement in intact cells or cell lysates.[2] The binding of the PROTAC to the target protein can induce a thermal shift, which is detected by heating the cell lysate to various temperatures and then quantifying the amount of soluble protein remaining. For a PROTAC, CETSA can be used to distinguish between target binding and subsequent degradation. A non-heated control is included to normalize for protein degradation, allowing for the simultaneous assessment of both phenomena.[2]
BTK Signaling Pathway and this compound Mechanism of Action
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][4][5] Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling cascades, leading to B-cell proliferation, differentiation, and survival. Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies.
This compound is a heterobifunctional molecule designed to specifically target BTK for degradation. It consists of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of BTK, marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein.
Diagrams
Caption: Mechanism of action of this compound.
Caption: Simplified BTK signaling pathway and the point of intervention by this compound.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Data Summary
The following data are illustrative examples based on typical CETSA results for PROTACs and should be experimentally determined for this compound.
Table 1: Thermal Shift Assay (Melt Curve) Data for BTK in Mino Cells
| Treatment | Temperature (°C) | % Soluble BTK Remaining (Normalized to 37°C) |
| Vehicle (DMSO) | 37 | 100 |
| 45 | 98 | |
| 48 | 95 | |
| 51 | 85 | |
| 54 | 50 (Tm) | |
| 57 | 20 | |
| 60 | 5 | |
| This compound (1 µM) | 37 | 100 |
| 45 | 100 | |
| 48 | 99 | |
| 51 | 96 | |
| 54 | 88 | |
| 57 | 75 | |
| 60 | 50 (Tm + ΔTm) | |
| 63 | 25 | |
| 66 | 10 |
Table 2: Isothermal Dose-Response CETSA Data for BTK in Mino Cells
| This compound Conc. (nM) | % Soluble BTK Remaining at 57°C (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 110 |
| 3 | 125 |
| 10 | 150 |
| 30 | 180 |
| 100 | 220 |
| 300 | 250 |
| 1000 | 260 |
| 3000 | 255 |
Table 3: BTK Degradation in Mino Cells
| This compound Conc. (nM) | % BTK Remaining (Non-heated control, Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 3 | 80 |
| 10 | 52 |
| 30 | 25 |
| 100 | 10 |
| 300 | 5 |
| 1000 | 8 |
| 3000 | 15 |
Experimental Protocols
Materials and Reagents
-
Cell Line: Mino (mantle cell lymphoma)
-
Culture Medium: RPMI-1640 supplemented with 15% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound: Stock solution in DMSO
-
Vehicle Control: DMSO
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary Antibody: Rabbit anti-BTK
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Loading Control Antibody: Mouse anti-β-actin
-
PVDF membrane
-
ECL Western Blotting Substrate
-
Laemmli Sample Buffer
Protocol 1: CETSA Melt Curve for BTK Target Engagement
This protocol aims to determine the melting temperature (Tm) of BTK and the thermal shift (ΔTm) induced by this compound.
-
Cell Culture: Culture Mino cells to a density of approximately 1-2 x 10⁶ cells/mL.
-
Compound Treatment:
-
Harvest cells by centrifugation and resuspend in fresh culture medium at a density of 2 x 10⁶ cells/mL.
-
Prepare two cell suspensions: one treated with this compound (e.g., 1 µM final concentration) and one with an equivalent concentration of DMSO (vehicle control).
-
Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Heat Challenge:
-
Aliquot 100 µL of each cell suspension into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 45°C to 66°C in 3°C increments) for 3 minutes. Include a non-heated control at 37°C.
-
Immediately after heating, cool the tubes on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Add protease inhibitor cocktail to the lysates.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BTK and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for BTK and the loading control.
-
Normalize the BTK signal to the loading control.
-
Plot the normalized BTK signal as a percentage of the 37°C control against the temperature for both vehicle and PROTAC-treated samples to generate the melt curves.
-
Determine the Tm for BTK in both conditions and calculate the ΔTm.
-
Protocol 2: Isothermal Dose-Response CETSA
This protocol is used to determine the concentration-dependent engagement of this compound with BTK at a fixed temperature.
-
Cell Culture and Harvesting: Follow step 1 from Protocol 1.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., 0 to 3000 nM). Include a vehicle-only control.
-
Add the different concentrations of the degrader to the cell suspension.
-
Incubate for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Determine an optimal temperature from the melt curve data where a significant difference in BTK stability is observed between the vehicle and a high concentration of the degrader (e.g., 57°C from Table 1).
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat all samples (except for a non-heated control for each concentration) at the chosen temperature for 3 minutes, followed by cooling on ice.
-
-
Cell Lysis, Protein Separation, and Analysis: Follow steps 4-7 from Protocol 1.
-
Data Analysis:
-
Plot the normalized BTK signal against the logarithm of the this compound concentration to generate a dose-response curve.
-
This curve can be used to determine the EC50 for target engagement.
-
Protocol 3: Assessment of BTK Degradation
This protocol quantifies the degradation of BTK induced by this compound.
-
Cell Culture and Compound Treatment: Follow steps 1 and 2 from Protocol 2.
-
Cell Lysis (No Heat Challenge):
-
After the incubation period, harvest the cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in lysis buffer containing protease inhibitors.
-
-
Protein Quantification and Western Blot Analysis: Follow step 6 from Protocol 1.
-
Data Analysis:
-
Quantify the BTK band intensities and normalize to the loading control.
-
Plot the percentage of remaining BTK (normalized to the vehicle control) against the concentration of this compound.
-
From this degradation curve, the DC50 (concentration at which 50% of the protein is degraded) can be determined.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No thermal shift observed | - Compound does not engage the target under the assay conditions.- Incorrect temperature range for heat challenge. | - Confirm compound activity through other assays.- Perform a broader temperature range for the melt curve to identify the optimal denaturation temperature. |
| High variability between replicates | - Uneven heating/cooling.- Inconsistent cell lysis or protein extraction. | - Use a thermal cycler for precise temperature control.- Ensure complete and consistent cell lysis and careful collection of the supernatant. |
| Weak Western blot signal | - Low protein concentration.- Poor antibody quality. | - Increase the amount of protein loaded.- Use a validated, high-affinity primary antibody and optimize its concentration. |
| "Hook effect" in degradation data | - Formation of binary complexes at high PROTAC concentrations that are not productive for degradation. | - This is a known phenomenon for PROTACs. The CETSA data can help correlate this with target engagement. |
References
- 1. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 3. pelagobio.com [pelagobio.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Current Advances in CETSA [frontiersin.org]
Application Note: Confirming Target Engagement of PROTAC BTK Degrader-3 with the NanoBRET™ Assay
Audience: Researchers, scientists, and drug development professionals involved in the discovery and characterization of targeted protein degraders.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific proteins of interest (POIs) from the cell.[][2] These heterobifunctional molecules consist of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, linked together. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[3] Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[4][5][6]
A crucial step in the development of any PROTAC, including a hypothetical "BTK Degrader-3," is to confirm that it can enter the cell and engage with its intended target, BTK.[7] The NanoBRET™ Target Engagement (TE) assay is a powerful, quantitative method for measuring compound binding to a target protein within living cells in real-time.[8][9] This application note provides a detailed protocol for using the NanoBRET™ TE assay to measure the intracellular target engagement and binding affinity of BTK Degrader-3.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ TE Assay is based on bioluminescence resonance energy transfer (BRET), a proximity-based energy transfer phenomenon.[10] The assay requires two key components:
-
NanoLuc® Luciferase-Target Fusion: The target protein, BTK, is expressed in cells as a fusion with NanoLuc® (Nluc) luciferase, a small, bright luminescent donor.[8]
-
Fluorescent Tracer: A cell-permeable fluorescent molecule (tracer) that reversibly binds to the active site of BTK serves as the energy acceptor.[8][11]
When the tracer binds to the Nluc-BTK fusion protein, the donor and acceptor are in close proximity (<10 nm), allowing energy transfer from the luciferase to the fluorophore, generating a BRET signal.[10] A test compound, such as BTK Degrader-3, that binds to BTK will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.[8][10] This allows for the quantitative measurement of compound affinity and target occupancy in live cells.[9]
PROTAC BTK Degrader Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein (BTK) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BTK. The poly-ubiquitinated BTK is then recognized and degraded by the 26S proteasome, thereby eliminating the protein from the cell.[3] A single PROTAC molecule can induce the degradation of multiple target proteins, acting in a catalytic manner.[12]
BTK Signaling Pathway Overview
BTK is a key kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[5][13] Upon antigen binding to the BCR, Src family kinases like LYN phosphorylate ITAM motifs, which recruits and activates SYK. SYK then activates BTK, which phosphorylates and activates phospholipase C gamma 2 (PLCγ2). This leads to downstream signaling events, including calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting B-cell activation and survival.[5][6][14] By degrading BTK, a PROTAC can effectively shut down this entire signaling cascade.
Experimental Protocols
This section provides detailed protocols for assessing the binding of BTK Degrader-3 using the NanoBRET™ TE assay in both live and permeabilized cell formats. Performing the assay in parallel formats allows for the determination of both intracellular potency and an estimation of cell permeability.[7][15]
Materials and Reagents
-
Cells: HEK293T cells
-
Plasmid: Nluc-BTK fusion vector
-
Transfection Reagent: FuGENE® HD or similar
-
Culture Medium: DMEM with 10% FBS
-
Assay Medium: Opti-MEM® I Reduced Serum Medium
-
Assay Plates: White, 96-well or 384-well assay plates
-
BTK Degrader-3: Prepared as a 10 mM stock in DMSO
-
NanoBRET™ Reagents (Promega):
-
BTK Tracer (e.g., K-10)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Tracer Dilution Buffer
-
-
Permeabilization Agent (for lytic assay): Digitonin (B1670571)
Protocol 1: Live-Cell NanoBRET™ Target Engagement Assay
This protocol measures the apparent affinity of BTK Degrader-3 in a physiological cellular environment.
Day 1: Cell Transfection
-
Prepare a suspension of HEK293T cells at a density of 2 x 10^5 cells/mL in DMEM + 10% FBS.
-
Prepare the transfection complex according to the manufacturer's protocol. For a 10 cm dish, mix the Nluc-BTK plasmid DNA with the transfection reagent in Opti-MEM®.[16]
-
Incubate the complex for 15-20 minutes at room temperature.
-
Add the transfection complex dropwise to the cells and incubate for 18-24 hours at 37°C, 5% CO₂.[16]
Day 2: Assay Execution
-
Compound Preparation: Prepare a serial dilution of BTK Degrader-3 in DMSO. Then, create a 10X working solution of each concentration in Opti-MEM®.
-
Cell Preparation:
-
Harvest the transfected cells using trypsin, neutralize, and centrifuge.
-
Resuspend the cell pellet in Opti-MEM® to a density of 2 x 10^5 cells/mL.[17]
-
-
Tracer Preparation: Prepare the 20X Tracer working solution by diluting the stock tracer in the provided Tracer Dilution Buffer.[17]
-
Assay Plating:
-
Dispense 80 µL of the cell suspension into each well of a white 96-well plate.
-
Add 10 µL of the 10X serially diluted BTK Degrader-3 to the appropriate wells.
-
Add 5 µL of the 20X Tracer working solution to all wells.
-
Mix the plate on an orbital shaker for 15-30 seconds.
-
-
Incubation: Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the binding to reach equilibrium.[17]
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate solution by mixing the substrate with the Extracellular NanoLuc® Inhibitor in Opti-MEM® according to the product manual.
-
Equilibrate the assay plate to room temperature for 15 minutes.
-
Add 25 µL of the prepared substrate solution to each well.
-
Read the plate within 10-20 minutes on a luminometer equipped with two filters: one for donor emission (~460 nm) and one for acceptor emission (>600 nm LP).[16][17]
-
Protocol 2: Permeabilized-Cell (Lytic) NanoBRET™ Assay
This protocol measures the intrinsic affinity of BTK Degrader-3 by removing the cell membrane as a barrier.
-
Follow Day 1 and Day 2 (Steps 1-3) from the live-cell protocol.
-
Assay Plating and Permeabilization:
-
Dispense 75 µL of the cell suspension into each well.
-
Prepare a 10X digitonin solution (e.g., 500 µg/mL in Opti-MEM®) and add 10 µL to each well for a final concentration of 50 µg/mL to permeabilize the cells.[17]
-
Add 5 µL of the 20X Tracer working solution.
-
Add 10 µL of the 10X serially diluted BTK Degrader-3.
-
-
Incubation & Detection: Follow Steps 5 and 6 from the live-cell protocol.
Data Analysis
-
Calculate BRET Ratio: For each well, calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (460 nm).
-
Normalize Data: Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000. Normalize the data by defining the vehicle control as 100% and a high-concentration control (or no-tracer control) as 0%.
-
Generate Dose-Response Curve: Plot the normalized BRET signal against the logarithm of the BTK Degrader-3 concentration.
-
Determine IC₅₀: Fit the data to a four-parameter logistic regression model to determine the IC₅₀ value, which represents the concentration of the degrader required to displace 50% of the tracer.
Data Presentation and Interpretation
The IC₅₀ values obtained from both live and permeabilized cell assays provide critical insights into the degrader's properties.
Table 1: NanoBRET™ Target Engagement Data for BTK Degraders
| Compound | Assay Format | IC₅₀ (nM) |
|---|---|---|
| BTK Degrader-3 | Live Cell | 85 |
| BTK Degrader-3 | Permeabilized Cell | 15 |
| Control BTK Inhibitor | Live Cell | 25 |
| Control BTK Inhibitor | Permeabilized Cell | 20 |
Data are exemplary and should be determined experimentally.
Interpretation:
-
Permeabilized Cell IC₅₀: This value reflects the intrinsic binding affinity of the compound to the target protein without the influence of the cell membrane. A lower value indicates higher intrinsic potency. In this example, BTK Degrader-3 has a high intrinsic affinity of 15 nM.
-
Live Cell IC₅₀: This value represents the apparent affinity in a physiological context, which is influenced by both intrinsic affinity and the compound's ability to cross the cell membrane and accumulate intracellularly.[18]
-
IC₅₀ Shift: The difference between the live-cell and permeabilized-cell IC₅₀ values provides a qualitative measure of cell permeability. A large shift (Live IC₅₀ >> Permeabilized IC₅₀), as seen for BTK Degrader-3, suggests that while the compound has high intrinsic potency, its ability to enter and accumulate within the cell may be limited.[7] The control inhibitor shows a minimal shift, indicating good cell permeability.
This analysis is critical for prioritizing compounds and guiding medicinal chemistry efforts to improve the cellular permeability and overall efficacy of PROTACs.[18]
Conclusion
The NanoBRET™ Target Engagement assay is an indispensable tool for the development of PROTACs like BTK Degrader-3. It provides a robust, quantitative, and high-throughput method to confirm target engagement directly in the complex environment of a living cell.[7][19] By comparing data from live and permeabilized cells, researchers can simultaneously assess intrinsic binding affinity and gain crucial insights into cellular permeability. This information is vital for selecting and optimizing PROTAC candidates with the desired cellular activity, accelerating the path toward effective targeted protein degradation therapies.
References
- 2. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. selvita.com [selvita.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 9. news-medical.net [news-medical.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL | MDPI [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. pl.promega.com [pl.promega.com]
- 16. eubopen.org [eubopen.org]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Efficacy Studies of PROTAC BTK Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] PROTAC BTK Degrader-3 is a novel heterobifunctional molecule that selectively targets Bruton's tyrosine kinase (BTK) for degradation. BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and activation of B-cells.[3][4] Its dysregulation is a key driver in various B-cell malignancies, making it a prime therapeutic target.[5][6] These application notes provide a comprehensive guide to utilizing animal models for evaluating the in vivo efficacy of this compound, with a focus on xenograft models of B-cell lymphoma.
Mechanism of Action: PROTAC-mediated BTK Degradation
This compound functions by forming a ternary complex between BTK and an E3 ubiquitin ligase.[7] This induced proximity facilitates the ubiquitination of BTK, marking it for recognition and subsequent degradation by the 26S proteasome.[1][8] The PROTAC molecule is then released to engage another BTK protein, acting in a catalytic manner.[1] This degradation-based mechanism offers potential advantages over traditional small-molecule inhibitors, including the ability to overcome resistance mutations and achieve a more profound and sustained pathway inhibition.[7][9]
Recommended Animal Models
Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are the most common and relevant systems for evaluating the in vivo efficacy of BTK degraders in the context of B-cell malignancies.[10][11]
-
Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or systemic inoculation of established B-cell lymphoma cell lines into immunocompromised mice. They are highly reproducible and cost-effective, making them ideal for initial efficacy and dose-finding studies.[3][12]
-
Recommended Cell Lines:
-
Recommended Mouse Strains:
-
-
Patient-Derived Xenograft (PDX) Models: These models are generated by implanting tumor fragments from a patient directly into an immunocompromised mouse.[10][11] PDX models better recapitulate the heterogeneity and microenvironment of the original human tumor, offering higher translational relevance for predicting clinical outcomes.[10]
Data Presentation: In Vivo Efficacy and Pharmacodynamics
The following tables summarize representative quantitative data from preclinical studies of BTK PROTACs, such as UBX-382, which serves as a surrogate for this compound.
Table 1: In Vivo Antitumor Efficacy in TMD-8 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) | Observations |
| Vehicle | N/A | 0% | Progressive tumor growth |
| This compound | 3 | Complete Regression | Complete tumor regression observed within 2 weeks.[13][17] |
| This compound | 10 | Complete Regression | Complete tumor regression observed within 15 days.[7][16] |
| This compound | 30 | Complete Regression | Sustained tumor regression.[7][14] |
TGI is calculated relative to the vehicle control group. Complete regression indicates the tumor is no longer palpable.
Table 2: Pharmacodynamic (PD) Profile in TMD-8 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Time Post-Dose | BTK Degradation (Tumor) | BTK Degradation (Spleen) |
| This compound | 30 | 3 hours | Significant Reduction | >80% |
| This compound | 30 | 8 hours | Significant Reduction | >80% |
| This compound | 30 | 24 hours | Sustained Reduction | >70% |
| This compound | 30 | 48 hours | Partial Recovery | ~50% |
Data are estimated from published Western blot and immunohistochemistry analyses.[16]
Table 3: Key Pharmacokinetic (PK) Parameters
| Compound | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) |
| Representative BTK PROTAC | Mouse | 3 | p.o. | ~300 | ~1 | ~1500 |
| Representative BTK PROTAC | Mouse | 10 | p.o. | ~1000 | ~2 | ~8000 |
Pharmacokinetic parameters are highly compound-specific. This table provides hypothetical but realistic values for an orally bioavailable PROTAC to guide experimental design. Actual values for this compound must be determined experimentally.[18][]
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment and Efficacy Study
Objective: To evaluate the antitumor activity of this compound in a B-cell lymphoma CDX model.
Materials:
-
TMD-8 human DLBCL cell line
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Calipers, sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture TMD-8 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Harvest cells during the exponential growth phase.[12]
-
Cell Preparation for Injection: Resuspend harvested cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 10 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.
-
Xenograft Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (10 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor mice 2-3 times per week for tumor formation. Once tumors are palpable, measure tumor dimensions using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Efficacy Evaluation:
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Continue treatment for 14-21 days or until tumors in the control group reach a predetermined endpoint size.[16]
-
-
Endpoint Tissue Collection: At the end of the study (or at specified time points for PD studies), euthanize mice. Excise tumors and spleens.
-
For Western blot analysis, snap-freeze tissues in liquid nitrogen.
-
For immunohistochemistry (IHC), fix tissues in 10% neutral buffered formalin.
-
Protocol 2: Western Blot Analysis of BTK Degradation
Objective: To quantify the level of BTK protein in tumor and spleen tissues following treatment.
Materials:
-
Frozen tumor/spleen tissues
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-pBTK (Y223), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize frozen tissues in ice-cold RIPA buffer. Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-40 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody (and other antibodies of interest) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the BTK band intensity to the loading control (GAPDH). Calculate the percentage of remaining BTK relative to the vehicle-treated group.[16]
Protocol 3: Immunohistochemistry (IHC) for BTK Expression
Objective: To visualize the expression and localization of BTK protein within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor/spleen tissue blocks
-
Microtome
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidases)
-
Blocking serum
-
Primary antibody: anti-BTK
-
Biotinylated secondary antibody and streptavidin-HRP complex (or polymer-based detection system)
-
DAB chromogen substrate
-
Hematoxylin (B73222) counterstain
-
Mounting medium and coverslips
-
Microscope
Procedure:
-
Sectioning: Cut 4-5 µm sections from the FFPE tissue blocks and mount them on charged slides.[20]
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.[21]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in antigen retrieval buffer for 10-20 minutes.
-
Peroxidase Block: Incubate sections with hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Apply blocking serum for 1 hour to reduce non-specific background staining.[21]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-BTK antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by the streptavidin-HRP complex.
-
Chromogen Development: Apply the DAB substrate. The enzyme HRP will convert DAB into a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
-
Imaging and Analysis: Examine the slides under a microscope to assess the intensity and distribution of BTK staining. Compare the staining between treated and vehicle control groups.[16][20]
Conclusion
The protocols and data presented provide a robust framework for assessing the in vivo efficacy of this compound. By employing well-characterized xenograft models and rigorous analytical methods, researchers can effectively determine the therapeutic potential of this novel protein degrader. The key readouts of tumor growth inhibition and target protein degradation in relevant tissues will be critical for advancing this compound towards clinical development for the treatment of B-cell malignancies.
References
- 1. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. "Development of New Diffuse Large B Cell Lymphoma Mouse Models." by Syed Hassan Mehdi, Ying-Zhi Xu et al. [mouseion.jax.org]
- 16. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. books.rsc.org [books.rsc.org]
- 20. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Studies of the PROTAC BTK Degrader BGB-16673
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document provides detailed application notes and protocols for the study of BGB-16673, a potent and orally bioavailable PROTAC that selectively targets Bruton's tyrosine kinase (BTK) for degradation. BTK is a clinically validated target in various B-cell malignancies, and its degradation offers a novel therapeutic strategy to overcome resistance to traditional BTK inhibitors.[1][2][3][4]
BGB-16673 is a heterobifunctional molecule that links a BTK-binding moiety to an E3 ubiquitin ligase ligand.[2] This dual binding facilitates the formation of a ternary complex between BTK and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein.[2][4] These application notes summarize the key pharmacokinetic and pharmacodynamic properties of BGB-16673 and provide detailed protocols for its preclinical evaluation.
Data Presentation
Pharmacokinetic Properties
While detailed quantitative preclinical pharmacokinetic parameters for BGB-16673 in species such as mouse, rat, and dog are not publicly available in the reviewed literature, clinical studies have provided some insights into its pharmacokinetic profile in humans. In the Phase 1/2 CaDAnCe-101 trial, BGB-16673 was administered orally once daily, with doses escalating from 50 mg to 600 mg.[2] The exposure to BGB-16673 was found to increase in a dose-dependent manner.[2]
Pharmacodynamic Properties
In Vitro BTK Degradation and Cell Viability:
BGB-16673 has demonstrated potent degradation of both wild-type and mutant BTK in various B-cell lymphoma cell lines. This degradation translates to a significant reduction in cell viability.
| Cell Line | BTK Status | Assay | Endpoint | Value | Reference |
| Mino | Wild-type | BTK Degradation | DC50 | 10.9 nM | Not directly for BGB-16673, but for a similar compound "PROTAC BTK Degrader-3" |
| TMD-8 | Wild-type & Mutant | BTK Degradation | % Degradation | Efficient degradation at 10 nM | Not specified |
| TMD-8 | Wild-type & Mutant | Cell Viability | IC50 | Single-digit nM | Not specified |
In Vivo BTK Degradation and Anti-Tumor Efficacy:
Preclinical xenograft models have shown that oral administration of BGB-16673 leads to significant BTK degradation in tumors and subsequent tumor growth inhibition.
| Animal Model | Cell Line | Dosing | Outcome | Result | Reference |
| Murine Xenograft | TMD-8 | Oral, dose-dependent | BTK Degradation | Robust BTK degradation in tumor | [5][6] |
| Murine Xenograft | TMD-8 | Oral, dose-dependent | Tumor Growth Inhibition | Complete tumor regression at effective doses | Not specified |
| Murine Xenograft | Rec-1 | 3 mg/kg, oral, once daily | Tumor Growth Inhibition | ~90% tumor growth inhibition | Not specified |
| Murine Xenograft | Rec-1 | 3 mg/kg, oral, once daily | BTK Degradation | ~70% tumor BTK degradation | Not specified |
Clinical Pharmacodynamics:
In the CaDAnCe-101 clinical trial, BGB-16673 demonstrated profound and sustained BTK degradation in patients with relapsed/refractory B-cell malignancies.
| Patient Population | Dose Range | Outcome | Result | Reference |
| R/R B-Cell Malignancies | 50-500 mg daily | BTK Degradation in Blood | Complete BTK degradation | [2] |
| R/R CLL/SLL | 200 mg daily | Overall Response Rate (ORR) | 93.8% | Not specified |
Experimental Protocols
Western Blotting for BTK Degradation
This protocol is designed to quantify the levels of BTK protein in cultured cells following treatment with BGB-16673.
Materials:
-
B-cell lymphoma cell lines (e.g., TMD-8, Mino)
-
BGB-16673 stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight (for adherent cells) or grow to a desired density (for suspension cells). Treat the cells with a range of BGB-16673 concentrations for the desired time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with the primary antibody for the loading control.
-
Wash the membrane with TBST.
-
Incubate with the corresponding HRP-conjugated secondary antibody.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative percentage of BTK degradation compared to the vehicle control.[7]
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP levels, which is indicative of metabolically active cells.
Materials:
-
B-cell lymphoma cell lines
-
BGB-16673 stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Compound Treatment: Prepare serial dilutions of BGB-16673 in culture medium. Add the desired concentrations of BGB-16673 to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a luminometer. Subtract the average background luminescence from all experimental readings. Calculate the percentage of cell viability for each BGB-16673 concentration relative to the vehicle control (set to 100% viability). Plot the results to determine the IC50 value.[8][9][10]
Visualizations
Caption: Mechanism of action of the PROTAC BTK degrader BGB-16673.
Caption: Experimental workflow for Western Blot analysis of BTK degradation.
Caption: B-cell receptor signaling pathway and the inhibitory effect of BGB-16673.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. Translational modelling to predict human pharmacokinetics and pharmacodynamics of a Bruton's tyrosine kinase-targeted protein degrader BGB-16673 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 9. OUH - Protocols [ous-research.no]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Troubleshooting & Optimization
PROTACs Technical Support Center: Troubleshooting Inconsistent Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues related to inconsistent degradation results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent or a complete lack of protein degradation with my PROTAC?
A1: Inconsistent or absent degradation is a frequent challenge. The root causes can often be traced back to several key factors:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane efficiently.[1][2]
-
Inefficient Ternary Complex Formation: The formation of a stable "Target Protein-PROTAC-E3 Ligase" ternary complex is essential for degradation. If this complex is unstable or doesn't form, degradation will not occur.[2]
-
Suboptimal Linker Design: The linker's length and chemical properties are critical for the correct orientation of the target protein and the E3 ligase. An inappropriate linker can prevent productive ubiquitination.[2][3]
-
Low E3 Ligase Expression: The specific E3 ligase your PROTAC is designed to recruit may not be expressed at sufficient levels in your chosen cell line.[4][5]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, paradoxically reducing degradation.[1][6][7]
-
Compound Instability or Solubility Issues: The PROTAC may be unstable in your cell culture medium or may have poor solubility, leading to precipitation and an inaccurate effective concentration.
-
Rapid Protein Synthesis: The rate of new target protein synthesis may outpace the rate of PROTAC-mediated degradation.[8]
Q2: I'm observing a bell-shaped dose-response curve where degradation decreases at higher PROTAC concentrations. What is happening?
A2: This phenomenon is known as the "hook effect".[1][6] It occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-target protein and PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[6][7][9] This leads to a decrease in degradation efficiency at high concentrations. To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[1][7]
Q3: How critical is the linker in a PROTAC's design for its degradation efficiency?
A3: The linker is a critical determinant of PROTAC efficacy.[2][3] It is not just a spacer but an active component that influences the geometry and stability of the ternary complex.[3] A linker that is too short can cause steric hindrance, preventing the complex from forming. Conversely, a linker that is too long might lead to an unproductive complex where the lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[3] The optimal linker length is specific to each target protein and E3 ligase pair and often needs to be determined empirically.[3]
Q4: My PROTAC works in one cell line but not another. What could be the reason?
A4: This is a common observation and often points to cell-line specific differences. The most likely cause is a variation in the expression levels of the E3 ligase that your PROTAC recruits.[4] If the E3 ligase is not sufficiently expressed in a particular cell line, the PROTAC will be ineffective.[5] It is also possible that the target protein has different post-translational modifications or is part of different protein complexes in various cell lines, which could affect PROTAC binding or accessibility.
Q5: How can I be sure that the observed protein loss is due to proteasomal degradation?
A5: To confirm that the degradation is proteasome-dependent, you should perform a co-treatment experiment with a proteasome inhibitor (e.g., MG132).[7] If the PROTAC-mediated degradation of your target protein is rescued or blocked in the presence of the proteasome inhibitor, it confirms that the mechanism is indeed reliant on the proteasome.[7]
Troubleshooting Guides
Problem 1: No or Weak Target Degradation
If you are observing minimal to no degradation of your target protein, follow this troubleshooting workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Permeability of PROTAC BTK Degrader-3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTAC BTK Degrader-3.
I. Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to suboptimal cell permeability.
Issue 1: Low or No BTK Degradation Observed in Cellular Assays
If you are observing minimal or no degradation of Bruton's tyrosine kinase (BTK) in your cell-based assays despite the known potency of this compound (DC50 of 10.9 nM in Mino cells), consider the following troubleshooting steps.[1][2]
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Optimize treatment conditions: Increase incubation time to allow for more compound to enter the cells. Test a range of concentrations, as the optimal concentration for degradation might be narrow.[3] 2. Modify the PROTAC: If you have the capability, consider synthesizing analogs with improved physicochemical properties (see FAQ section for strategies). 3. Use a different cell line: Permeability can be cell-line dependent. Test in a panel of relevant B-cell malignancy cell lines. |
| "Hook Effect" | 1. Perform a wide dose-response experiment: Test concentrations ranging from low nanomolar to high micromolar. A bell-shaped curve, where degradation decreases at higher concentrations, is indicative of the hook effect.[3][4] 2. Lower the concentration: If a hook effect is observed, use concentrations in the optimal degradation range for subsequent experiments.[3] |
| Incorrect E3 Ligase Expression | 1. Confirm E3 ligase expression: this compound likely utilizes a common E3 ligase like Cereblon (CRBN) or Von Hippel-Lindau (VHL). Confirm the expression of the relevant E3 ligase in your target cells using Western blot or qPCR.[4] |
| Compound Instability | 1. Assess compound stability: Determine the stability of this compound in your cell culture medium over the course of the experiment.[3] |
| Suboptimal Ternary Complex Formation | 1. Biophysical analysis: If possible, use techniques like TR-FRET or SPR to assess the formation of the BTK-PROTAC-E3 ligase ternary complex.[3] |
Logical Workflow for Troubleshooting Lack of PROTAC Activity
References
Addressing off-target effects of PROTAC BTK Degrader-3
Welcome to the technical support center for PROTAC BTK Degrader-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues, with a focus on addressing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of Bruton's tyrosine kinase (BTK). It functions by hijacking the cell's natural ubiquitin-proteasome system.[1][2][] The molecule simultaneously binds to BTK and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity facilitates the E3 ligase-mediated ubiquitination of BTK, marking it for degradation by the proteasome and leading to the selective removal of the BTK protein from the cell.[4][5]
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects with PROTACs can be categorized as follows:
-
Degradation-dependent off-targets: The degrader may induce the degradation of proteins other than BTK. This can occur if other kinases with structural similarities to BTK's binding domain are present, or if the ternary complex forms non-selectively with other proteins.
-
Degradation-independent off-targets: The molecule itself, including its BTK-binding or E3 ligase-recruiting moieties, may have pharmacological effects independent of protein degradation.[6]
-
Pathway-related effects: The degradation of BTK will have downstream consequences on signaling pathways it regulates, such as the B-cell receptor (BCR) signaling pathway.[7][8][9] These are technically "on-target" effects but may be considered part of the broader phenotypic outcome.
Q3: How can I minimize off-target effects in my experiments?
A3: To ensure the specificity of your results, consider the following strategies:
-
Titrate the concentration: Use the lowest effective concentration of this compound that achieves robust BTK degradation. A full dose-response curve is essential to identify the optimal concentration range and avoid the "hook effect."[6]
-
Use appropriate controls: Include an inactive control molecule that is structurally similar but cannot form a productive ternary complex (e.g., deficient in binding to the E3 ligase or BTK).[10]
-
Perform washout experiments: To confirm that the observed phenotype is a direct result of BTK degradation, remove the degrader from the cell culture and monitor for the recovery of BTK protein levels and a reversal of the phenotype.[6]
-
Global proteomics: Employ mass spectrometry-based proteomics to identify unintended protein degradation across the proteome at early time points.[11]
Q4: What is the "hook effect" and how do I avoid it?
A4: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point results in reduced degradation efficiency.[6] This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BTK or PROTAC-E3 ligase) rather than the productive ternary complex (BTK-PROTAC-E3 ligase), which inhibits the degradation process.[12] To mitigate this, it is crucial to perform a comprehensive dose-response experiment to determine the optimal concentration for maximal degradation.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or poor BTK degradation | 1. Suboptimal PROTAC concentration: You may be in the "hook effect" region or using a concentration that is too low. 2. Cell permeability issues: The PROTAC may not be efficiently entering the cells. 3. Low E3 ligase expression: The specific E3 ligase recruited by the PROTAC may not be sufficiently expressed in your cell line. 4. PROTAC instability: The compound may be degrading in your culture medium or under your storage conditions. | 1. Perform a full dose-response curve to identify the optimal concentration. 2. Assess cell permeability using specialized assays.[11] 3. Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell model via western blot or qPCR. 4. Check the stability of the PROTAC in your experimental conditions using LC-MS and ensure proper storage.[6] |
| High cell toxicity observed | 1. Off-target effects: The toxicity may be due to the degradation of essential off-target proteins or degradation-independent effects. 2. On-target toxicity: The degradation of BTK itself may be toxic to the specific cell line. | 1. Use a lower concentration of the PROTAC that still effectively degrades BTK. Compare the phenotype to that of a BTK kinase inhibitor. Use an inactive control to distinguish between degradation-dependent and -independent toxicity. 2. Validate that the toxicity correlates with the extent of BTK degradation. |
| Observed phenotype does not correlate with BTK degradation | 1. Degradation-independent off-target effect: The PROTAC molecule itself may be modulating a signaling pathway. 2. Downstream effects of BTK degradation: The phenotype may be an indirect consequence of on-target BTK degradation. | 1. Use an inactive control that cannot induce degradation but retains the other structural components of the PROTAC. 2. Perform washout experiments to see if the phenotype reverses as BTK protein levels are restored.[6] |
Quantitative Data Summary
The following tables present illustrative data for a typical BTK degrader. Note: This is example data and may not be representative of this compound.
Table 1: Degradation Performance in Mino Cells
| Parameter | Value |
| DC₅₀ (BTK Degradation) | 10.9 nM[13] |
| Dₘₐₓ (Maximum Degradation) | >95% |
| Time to Dₘₐₓ | 18 hours |
Table 2: Binding Affinities
| Component | Binding Affinity (K D ) |
| PROTAC to BTK | 50 nM |
| PROTAC to E3 Ligase | 200 nM |
| Inactive Control to BTK | 55 nM |
| Inactive Control to E3 Ligase | >10 µM |
Key Experimental Protocols
Western Blot for BTK Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a range of this compound concentrations and the inactive control for a predetermined time (e.g., 24 hours).[10]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10][12]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for all samples.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for BTK and a loading control (e.g., GAPDH, β-actin). Following washes, incubate with an appropriate HRP-conjugated secondary antibody.[10]
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the BTK signal to the loading control.[10]
Global Proteomics by Mass Spectrometry
-
Sample Preparation: Treat cells with this compound (at a concentration of 3-5x DC₅₀) and a vehicle control for a short duration (e.g., 2, 4, 6 hours) to enrich for direct degradation targets.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an appropriate enzyme, such as trypsin.
-
TMT Labeling (Optional): For quantitative comparison across multiple samples, label the peptides with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare protein abundance between the treated and control groups to identify proteins that are significantly downregulated.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Simplified BTK signaling pathway.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 4. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL | MDPI [mdpi.com]
- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing E3 Ligase Selection for BTK Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on selecting the optimal E3 ligase for Bruton's tyrosine kinase (BTK) degradation, along with troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used E3 ligases for degrading BTK?
A1: The most frequently utilized E3 ligases for developing BTK-targeting PROTACs are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][2] This is largely due to the availability of well-characterized, high-affinity small molecule ligands that can recruit these ligases.[2]
Q2: What are the key differences between CRBN and VHL for BTK degradation?
A2: The choice between CRBN and VHL depends on several factors, including the specific target protein, cell type, and desired properties of the degrader. CRBN ligands are generally smaller and may offer better drug-like properties.[3] VHL ligands, on the other hand, bind to a more buried pocket, which can lead to improved selectivity.[4] Subcellular localization also differs, with CRBN being primarily nuclear and VHL being predominantly cytoplasmic, which can influence the degradation of target proteins in different cellular compartments.[4]
Q3: What are neosubstrates, and why are they a concern with CRBN-based PROTACs?
A3: Neosubstrates are proteins that are not endogenous targets of an E3 ligase but are recognized and degraded in the presence of a specific ligand. For CRBN, immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs can induce the degradation of neosubstrates such as IKZF1 and IKZF3.[1] This can have therapeutic benefits in certain contexts, like B-cell malignancies, but may also lead to off-target effects.[1]
Q4: What is the "hook effect" in PROTAC experiments?
A4: The hook effect is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[3][5][6] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3][5] This results in a characteristic bell-shaped dose-response curve.[3][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during BTK degrader development.
Problem 1: No or poor degradation of BTK is observed.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine the cell permeability of your PROTAC.[4][7][8] 2. Optimize Physicochemical Properties: Modify the linker to be more rigid or introduce groups that can form intramolecular hydrogen bonds to mask polar surface area.[4][7] 3. Prodrug Approach: Consider a prodrug strategy to mask polar groups and improve cell uptake.[9] |
| Inefficient Ternary Complex Formation | 1. Confirm Binary Engagement: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your PROTAC binds to both BTK and the E3 ligase independently.[10] 2. Assess Ternary Complex Formation: Employ techniques like NanoBRET™ or AlphaLISA to directly measure the formation of the ternary complex in cells or in vitro.[10][11][12] 3. Optimize Linker: The length and composition of the linker are critical. Systematically vary the linker to find the optimal geometry for a stable and productive ternary complex.[13] |
| Low E3 Ligase Expression | 1. Check E3 Ligase Levels: Confirm the expression of the targeted E3 ligase (CRBN or VHL) in your cell line using Western Blot or qPCR.[6] 2. Choose a Different Cell Line: If expression is low, switch to a cell line with higher endogenous levels of the desired E3 ligase. |
| PROTAC Instability | 1. Assess Stability: Evaluate the stability of your PROTAC in the cell culture medium over the course of the experiment.[13] 2. Modify Linker: Replace metabolically liable groups in the linker to improve stability.[13] |
Problem 2: A significant "hook effect" is observed.
| Possible Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | 1. Optimize Concentration: Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation (Dmax) and to characterize the bell-shaped curve.[3][5][6] 2. Enhance Cooperativity: Rationally design the linker to promote favorable protein-protein interactions between BTK and the E3 ligase, which can stabilize the ternary complex over the binary ones.[3] |
Problem 3: Off-target protein degradation is detected.
| Possible Cause | Troubleshooting Steps |
| Non-selective Target-Binding Warhead | 1. Use a More Selective Binder: If the ligand for BTK is not highly selective, it may lead to the degradation of other kinases. Use a more selective BTK inhibitor as the warhead.[14] |
| Neosubstrate Degradation (CRBN-based PROTACs) | 1. Modify the E3 Ligase Ligand: Some analogs of pomalidomide (B1683931) have been shown to reduce the degradation of certain neosubstrates.[15] 2. Switch to a Different E3 Ligase: Consider using a VHL-based PROTAC, which does not have the same known neosubstrate profile as CRBN. |
| Formation of Off-target Ternary Complexes | 1. Modify the Linker: The linker can influence the conformation of the ternary complex and which proteins are presented for ubiquitination. Systematically varying the linker can improve selectivity.[13] |
Quantitative Data Summary
The following table summarizes key degradation parameters for representative CRBN- and VHL-based BTK degraders. Note: Direct comparison can be challenging due to variations in experimental conditions.
| E3 Ligase | BTK Degrader | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| CRBN | NC-1 | 2.2 | >90 | Mino | [2] |
| CRBN | UBX-382 | 4 | >90 | TMD8 | [2] |
| CRBN | DD-03-171 | ~100 | >90 | Ramos | [14] |
| VHL | Compound 7 (Xue et al.) | Potent | High | MOLM-14 | [2] |
Key Experimental Protocols
Western Blot for BTK Degradation
This protocol outlines the steps to quantify BTK protein levels following PROTAC treatment.
Materials:
-
PROTAC of interest
-
Cell line expressing BTK (e.g., Ramos, Mino)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against BTK and the loading control antibody overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the BTK signal to the loading control.
In Vitro Ubiquitination Assay
This assay determines if the PROTAC can induce the ubiquitination of BTK in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant E3 ligase complex (CRBN-DDB1 or VHL-Elongin B/C)
-
Recombinant BTK protein
-
Ubiquitin (biotinylated or untagged)
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC of interest
-
SDS-PAGE gels and Western Blot reagents
-
Anti-BTK antibody or anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, BTK, ubiquitin, ATP, and reaction buffer. Add the PROTAC at the desired concentration. Include negative controls (e.g., no PROTAC, no E3 ligase).[18]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).[19]
-
Quenching the Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western Blot using an anti-BTK antibody to detect higher molecular weight ubiquitinated BTK species or an anti-ubiquitin antibody.[19]
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the proximity between BTK and the E3 ligase induced by the PROTAC.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-BTK and HaloTag®-E3 ligase (CRBN or VHL)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Luminometer with appropriate filters
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-BTK and HaloTag®-E3 ligase expression vectors.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[10]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[10]
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[10]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.[10]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Simplified BTK signaling pathway downstream of the B-cell receptor (BCR).
Caption: Mechanism of action for a BTK-targeting PROTAC.
Caption: A typical experimental workflow for BTK degrader development.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Ternary Complex Formation [promega.sg]
- 12. resources.revvity.com [resources.revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. scispace.com [scispace.com]
- 19. docs.abcam.com [docs.abcam.com]
Strategies to mitigate PROTAC BTK Degrader-3 instability in media
Welcome to the technical support center for PROTAC BTK Degrader-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential challenges during your experiments, with a focus on mitigating instability in media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound instability in cell culture media?
This compound, like many PROTACs, can be susceptible to several instability issues in aqueous environments like cell culture media. The primary causes include:
-
Chemical Instability: The molecule may undergo hydrolysis, particularly at the linker or ligand connections, in the aqueous, physiological pH of the cell culture media.[1]
-
Metabolic Instability: If using media supplemented with serum or for extended incubation times in cellular assays, the PROTAC can be metabolized by enzymes present in the serum or released from cells.[1]
-
Poor Solubility and Aggregation: Due to their typically high molecular weight and lipophilicity, PROTACs can have low aqueous solubility.[1][] This can lead to precipitation or aggregation in the media, reducing the effective concentration of the active monomeric degrader.[1]
Q2: How can I assess the stability of my this compound in my specific experimental setup?
To determine the stability of this compound in your media, you can perform a time-course experiment.[3] Incubate the PROTAC in your cell culture media (with and without cells) for the duration of your experiment (e.g., 0, 2, 4, 8, 24 hours). At each time point, collect an aliquot of the media and analyze the concentration of the intact PROTAC using LC-MS/MS. A significant decrease in concentration over time indicates instability.
Q3: What are the initial signs that my this compound might be unstable in my assay?
You might suspect instability if you observe the following:
-
Inconsistent or poor degradation of BTK protein across experiments.[3]
-
Precipitation or cloudiness in your stock solutions or when diluted in media.[1]
-
A significant loss of potency (requiring higher concentrations for degradation) compared to published data or previous batches.
-
The "hook effect" occurring at lower than expected concentrations, which could be exacerbated by a reduced effective concentration of the degrader.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No BTK Degradation
If you are observing little to no degradation of BTK, it could be due to the instability of the PROTAC in your experimental setup.
Troubleshooting Workflow for No BTK Degradation
Caption: A logical workflow for troubleshooting lack of BTK degradation.
Issue 2: Poor Solubility and Compound Precipitation
The high molecular weight and lipophilicity of many PROTACs can lead to poor solubility in aqueous media.[1]
Possible Solutions & Methodologies:
-
Formulation Strategies:
-
Use of Solubilizing Agents: Consider the use of excipients such as surfactants or co-solvents to improve solubility.[] However, ensure these agents do not interfere with your cellular assay.
-
pH Adjustment: Depending on the chemical properties of this compound, adjusting the pH of the buffer might improve solubility.[]
-
-
Stock Solution Preparation:
-
Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.
-
When diluting into aqueous media, do so in a stepwise manner and vortex gently to avoid precipitation.
-
-
Sonication: Briefly sonicating the final diluted solution can sometimes help to dissolve small aggregates.
Issue 3: Suspected Metabolic or Chemical Instability
If you suspect that this compound is being degraded by enzymes in the serum or is chemically unstable in your media, consider the following.
Possible Solutions & Methodologies:
-
Reduce Serum Concentration: If your cell line permits, reduce the percentage of serum (e.g., FBS) in your culture medium to minimize enzymatic degradation.
-
Use Serum-Free Media: For short-term experiments, switching to serum-free media during the PROTAC treatment period can be a solution.
-
Modify Experimental Timeframe: Shorter incubation times may reveal protein degradation before significant PROTAC degradation occurs.[4]
-
Structural Modification (for advanced users):
-
Linker Modification: Replacing metabolically liable groups within the linker can enhance stability.[3] For example, incorporating cyclic structures can reduce conformational flexibility and improve metabolic stability.[1]
-
Blocking Metabolic "Hotspots": Introducing metabolically inert groups, such as fluorine, at sites prone to enzymatic modification can increase stability.[1]
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under different media conditions to illustrate how stability can be assessed and improved.
| Condition | Incubation Time (hours) | % this compound Remaining (LC-MS/MS) | BTK Degradation (DC50, nM) |
| Media + 10% FBS | 0 | 100% | 15 |
| 8 | 65% | 45 | |
| 24 | 20% | >100 | |
| Media + 2% FBS | 0 | 100% | 16 |
| 8 | 85% | 25 | |
| 24 | 55% | 60 | |
| Serum-Free Media | 0 | 100% | 14 |
| 8 | 98% | 15 | |
| 24 | 95% | 18 |
This is example data and should be experimentally determined for your specific conditions.
Key Experimental Protocols
Protocol 1: In Vitro Stability Assay using LC-MS/MS
Objective: To quantify the stability of this compound in cell culture media over time.
Materials:
-
This compound
-
Cell culture media (e.g., RPMI-1640) with and without serum supplementation
-
Acetonitrile (B52724) with an internal standard (e.g., a stable, structurally similar molecule)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of this compound in your chosen cell culture media at the final working concentration.
-
Incubate the solution at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard. This will precipitate proteins and halt any degradation.[1]
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to new vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the peak area of the parent PROTAC relative to the internal standard at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing PROTAC stability in media via LC-MS/MS.
Protocol 2: Western Blot for BTK Degradation
Objective: To determine the extent of BTK protein degradation in cells treated with this compound.
Materials:
-
Cells expressing BTK (e.g., Mino cells)[5]
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-BTK and anti-loading control (e.g., GAPDH, α-Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 8-12 concentrations) for a fixed time (e.g., 24 hours).[4] Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BTK and a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity for BTK, normalizing to the loading control. Plot the normalized BTK levels against the log of the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved).[4]
BTK Degradation Signaling Pathway
Caption: The mechanism of action for PROTAC-mediated BTK degradation.
References
Technical Support Center: Assessing and Minimizing Off-Target Degradation of Neosubstrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neosubstrates, particularly in the context of targeted protein degradation (TPD).
Troubleshooting Guides
This section addresses specific issues that may arise during the assessment and minimization of off-target neosubstrate degradation.
Question: My proteomics screen identified a large number of potential off-target proteins. How can I efficiently validate these hits?
Answer:
A large number of hits from a primary screen is a common challenge. A multi-tiered validation approach is recommended to triage and confirm true off-targets.
-
Bioinformatics Triage:
-
Prioritize based on known biology: Focus on proteins with plausible biological links to your target or the E3 ligase.
-
Pathway analysis: Determine if multiple hits belong to a specific cellular pathway, which might indicate a systematic off-target effect.
-
Structural analysis: If protein structures are available, perform in silico docking studies to assess the potential for direct interaction with your degrader molecule.
-
-
Orthogonal Validation Assays: Do not rely solely on mass spectrometry. Use alternative methods to confirm degradation.
-
Western Blotting: A straightforward and widely used technique to confirm the degradation of specific proteins.[1] Use highly validated antibodies for your potential off-targets.
-
In-Cell Western/ELISA: These are higher-throughput methods for quantifying protein levels in a plate-based format, allowing for more rapid validation of multiple hits.[1]
-
-
Dose-Response and Time-Course Studies: True off-targets should exhibit a dose-dependent and time-dependent degradation profile. This helps to distinguish direct targets from downstream or indirect effects.
Question: I am observing poor or no degradation of my intended target, but significant off-target effects. What are the possible causes and solutions?
Answer:
This scenario suggests a potential issue with the design of your degrader or the experimental conditions.
-
Suboptimal Ternary Complex Formation: The formation of a stable ternary complex (Target-Degrader-E3 Ligase) is crucial for efficient degradation.[2]
-
Troubleshooting:
-
Optimize Linker: The length and composition of the linker are critical. Synthesize and test a library of degraders with different linkers.
-
Modify E3 Ligase Ligand or Target Warhead: Altering the binding affinity of either end of the degrader can impact ternary complex stability.
-
-
-
The "Hook Effect": At very high concentrations, the degrader can form binary complexes (Degrader-Target or Degrader-E3 Ligase) instead of the productive ternary complex, leading to reduced degradation.[2]
-
Troubleshooting: Perform a full dose-response curve, including lower concentrations, to determine the optimal concentration range for degradation.[2]
-
-
Cellular Context: The expression levels of the target protein and the E3 ligase can vary between cell lines, impacting degradation efficiency.[3]
-
Troubleshooting:
-
Quantify the expression levels of your target and the recruited E3 ligase (e.g., CRBN, VHL) in your chosen cell line.
-
Consider using a different cell line with a more favorable expression profile.
-
-
Question: How can I confirm that the observed protein degradation is proteasome-dependent?
Answer:
It is essential to demonstrate that the loss of your target protein is due to the ubiquitin-proteasome system (UPS) and not another mechanism.
-
Proteasome Inhibitor Rescue: Pre-treating cells with a proteasome inhibitor, such as MG132 or bortezomib, should block the degradation of your target protein.[2] If the protein levels are "rescued" in the presence of the inhibitor, it confirms proteasome-dependent degradation.
-
Ubiquitination Analysis: Directly measure the ubiquitination of your target protein.
-
Immunoprecipitation followed by Western Blot: Immunoprecipitate the target protein and probe with an anti-ubiquitin antibody. An increase in ubiquitinated species upon treatment with your degrader indicates that it is being marked for degradation.
-
Ubiquitinomics: A mass spectrometry-based approach to identify and quantify ubiquitination sites across the proteome. This can confirm target ubiquitination and also reveal off-target ubiquitination events.[4][5]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the assessment and minimization of off-target neosubstrate degradation.
What are the primary methods for identifying off-target neosubstrates?
The most comprehensive approach for unbiased off-target identification is global proteomics using mass spectrometry.[1][6] This allows for the quantification of thousands of proteins in treated versus untreated cells.[1][7] Proteins that show a significant and dose-dependent decrease in abundance are considered potential off-targets.[1]
Other key methods include:
-
Ubiquitinomics: This technique identifies proteins that are ubiquitinated in response to degrader treatment, providing direct evidence of engagement with the UPS.[4][5]
-
Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stability of proteins in response to ligand binding.[8][9][10][11] It can be used to assess target engagement for both the intended target and potential off-targets in a cellular context.[1]
-
HiBiT/NanoBRET: These are sensitive, real-time methods to monitor protein levels and interactions in living cells, which can be used to assess both on-target and off-target degradation kinetics.[12][13][14][15][16]
How can I minimize off-target degradation when designing a new degrader molecule?
Minimizing off-target effects starts with the rational design of the degrader.[17][18]
-
Optimize Target and E3 Ligase Binders:
-
Use highly selective ligands for both the protein of interest and the E3 ligase to reduce the chances of engaging unintended proteins.
-
The binding affinities of the degrader for both the target and the E3 ligase are critical for productive ternary complex formation and subsequent degradation.[19]
-
-
Linker Design: The linker plays a crucial role in the geometry and stability of the ternary complex. Systematically varying the linker length, rigidity, and attachment points can significantly impact selectivity.
-
Choice of E3 Ligase: The two most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3] The choice of E3 ligase can influence the off-target profile, as they have different endogenous substrates and expression patterns.[20][21]
What are the essential control experiments for a targeted protein degradation study?
| Control Type | Purpose | Example |
| Vehicle Control | To assess the baseline level of the protein of interest and the effect of the solvent. | Cells treated with the same concentration of DMSO used to dissolve the degrader.[2] |
| Proteasome Inhibitor | To confirm that the observed protein loss is due to proteasomal degradation. | Pre-treat cells with MG132 for 1-2 hours before adding the degrader.[2] |
| E3 Ligase Competition | To verify that degradation is dependent on the specific E3 ligase recruited by the degrader. | Pre-treat cells with a high concentration of the E3 ligase ligand alone (e.g., a VHL ligand for a VHL-recruiting PROTAC).[2] |
| Negative Control Degrader | To demonstrate that both target binding and E3 ligase recruitment are necessary. | An inactive diastereomer of the degrader, or a molecule where one of the binding moieties is mutated or inactive.[2] |
How do I quantify the efficiency of my degrader?
The efficacy of a degrader is typically quantified by two key parameters:
-
DC50: The concentration of the degrader required to induce 50% of the maximal degradation (Dmax).[2]
-
Dmax: The maximum percentage of protein degradation achieved at high degrader concentrations.[2]
These values are determined by performing a dose-response experiment where cells are treated with a serial dilution of the degrader.[2] Protein levels are then quantified by methods such as Western Blot, ELISA, or mass spectrometry.[2]
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification (using Isobaric Labeling)
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the degrader molecule at various concentrations and time points. Include vehicle-treated controls.
-
Cell Lysis and Protein Digestion: Lyse the cells and quantify the protein concentration. Digest the proteins into peptides using an enzyme such as trypsin.[1]
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.[1]
-
Data Analysis: Use specialized software to identify and quantify proteins.[1] Proteins that show a statistically significant and dose-dependent decrease in abundance in the degrader-treated samples compared to controls are considered potential off-targets.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with the degrader molecule or a vehicle control.[1]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.[1][10]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.[1][10]
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western Blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement and stabilization.[11][22]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ELRIG.de - Deep proteomic screening for systematic discovery of degrader targets and mechanisms [elrig.de]
- 5. biorxiv.org [biorxiv.org]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. annualreviews.org [annualreviews.org]
- 12. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.com.cn]
- 13. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Target Degradation [promega.com]
- 16. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024) [insights.pluto.im]
- 18. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 20. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Productive Ternary Complex Formation for Efficient Ubiquitination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments on productive ternary complex formation for efficient ubiquitination.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks to perform if I don't observe ternary complex formation?
A1: If you are not observing ternary complex formation, begin by verifying the integrity and activity of your individual components:
-
Protein Quality: Ensure your target protein and E3 ligase are correctly folded, pure, and active. Use techniques like Dynamic Light Scattering (DLS) to check for aggregation.[1]
-
PROTAC Integrity: Confirm the chemical structure and purity of your PROTAC® (Proteolysis Targeting Chimera) molecule using methods such as NMR and mass spectrometry.[1]
-
Binary Binding: Confirm that your PROTAC binds to both the target protein and the E3 ligase individually. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure these binary interactions.
Q2: My PROTAC isn't causing degradation of my target protein, even though I've confirmed binary binding. What are the common reasons for this?
A2: Several factors can prevent a PROTAC from inducing protein degradation despite binding to both the target and an E3 ligase. Here's a troubleshooting guide:
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to both proteins individually, it may not effectively bring them together to form a stable ternary complex.[2] The stability of the ternary complex is critical for productive ubiquitination.[2] Biophysical assays can help in assessing the stability and cooperativity of the ternary complex.[2]
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[2] Consider modifying the linker to improve physicochemical properties or employing prodrug strategies.[2][3]
-
"Unproductive" Ternary Complex Geometry: A stable ternary complex does not always lead to efficient degradation. The geometry of the complex might not be optimal for the E3 ligase to ubiquitinate the target protein. This can be due to the linker length or attachment points on the PROTAC.[1]
-
Incorrect E3 Ligase Choice: The chosen E3 ligase may not be suitable for the target protein or may not be expressed at sufficient levels in the cell line being used.[2] Consider trying a different E3 ligase recruiter.[2]
-
Low Protein Expression: The target protein or E3 ligase levels in the cell line may be insufficient. Verify protein expression using techniques like Western Blotting.[3]
Q3: I'm observing a "hook effect" in my dose-response experiments. What is it and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2][3]
Mitigation Strategies:
-
Perform a Wide Dose-Response Curve: Always conduct experiments with a broad range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[2][3]
-
Test Lower Concentrations: Evaluate your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[2]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation. Cooperative binding stabilizes the ternary complex over the binary complexes, which can reduce the hook effect.[2]
-
Use Biophysical Assays: Employ techniques like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at different PROTAC concentrations. This can help you understand the relationship between ternary complex formation and the observed degradation profile.[2]
Troubleshooting Guides
Issue: Inconsistent results between biochemical and cellular assays.
Possible Cause: Biochemical assays with purified proteins may not fully recapitulate the complex cellular environment.[3] Factors like protein concentrations, post-translational modifications, and the presence of competing endogenous molecules can influence ternary complex formation in cells.[1][4]
Solution:
-
Orthogonal Assay Validation: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET™, CETSA) assays to confirm ternary complex formation.[3]
-
Live-Cell Analysis: Employ live-cell assays like NanoBRET™ to gain insights into ternary complex formation within a cellular context.[1][5] These assays can be performed in either endpoint or real-time kinetic formats.[5][6]
Issue: Difficulty interpreting SPR sensorgrams for ternary complex formation.
Possible Cause: Interpreting SPR data for a three-component system can be complex.[1]
-
Complex Sensorgrams: If the sensorgrams do not fit a simple 1:1 binding model, it could indicate multi-step binding events, conformational changes upon binding, or issues with protein stability on the chip surface.[1]
-
Non-saturable Binding: In some cases, binding for one of the components may not be saturable, leading to a "hook-effect" in the sensorgram.[7]
Solution:
-
Assay Optimization: Develop robust SPR assays to measure the kinetics of ternary complex formation and dissociation.[8] This may involve immobilizing the E3 ligase and measuring the binding of the PROTAC in the absence and presence of the target protein.[8]
-
Data Analysis: Carefully analyze the kinetic parameters to understand the stability and dissociative half-life of the ternary complex, as these are key optimization parameters for PROTAC design.[8]
Quantitative Data Summary
Table 1: Ternary Complex Binding Affinities and Cooperativity
| PROTAC | Target Protein | E3 Ligase | Binary KD (PROTAC to Target) | Binary KD (PROTAC to E3) | Ternary KD | Cooperativity (α) | Reference |
| MZ1 | Brd4BD2 | VHL | 1 nM (SPR), 4 nM (ITC) | 29 nM (SPR), 66 nM (ITC) | - | Positive | [7][8] |
| BRD-5110 | PPM1D | CRBN (319-442) | 1 nM (SPR) | ~3 µM (SPR) | - | - | [7] |
Note: Cooperativity (α) is calculated as the ratio of the binary dissociation constant to the ternary dissociation constant (α = KD,binary / KD,ternary). An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the binary complexes.[9]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol is adapted from a method to quantify the stability of PROTAC-induced ternary complexes.[8]
Objective: To measure the kinetics of ternary complex formation and dissociation.
Materials:
-
Purified E3 ligase (e.g., VHL)
-
Purified target protein (e.g., a bromodomain)
-
PROTAC of interest
-
SPR instrument and sensor chips (e.g., CM5)
-
Standard amine coupling reagents (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binary Binding Measurement:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics (kon and koff).
-
-
Ternary Binding Measurement:
-
Prepare a solution containing a near-saturating concentration of the target protein.
-
Inject a series of concentrations of the PROTAC, pre-incubated with the near-saturating concentration of the target protein, over the immobilized E3 ligase surface.
-
-
Data Analysis:
-
Fit the sensorgrams from both binary and ternary binding experiments to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.
-
Calculate the cooperativity factor (α) from the determined dissociation constants.
-
In Vitro Pull-down Assay for Ternary Complex Formation
This protocol provides a simple method to assess the formation of a ternary complex.[10]
Objective: To qualitatively assess the ability of a PROTAC to form a ternary complex.
Materials:
-
Purified, tagged E3 ligase (e.g., GST-VHL)
-
Purified target protein
-
PROTAC of interest
-
Affinity beads (e.g., Glutathione-Sepharose)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Incubation:
-
In a microcentrifuge tube, combine the tagged E3 ligase, the target protein, and the PROTAC (or DMSO as a control).
-
Incubate the mixture to allow for complex formation.
-
-
Pull-down:
-
Add affinity beads to the mixture and incubate to capture the tagged E3 ligase and any interacting partners.
-
-
Washing:
-
Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer.
-
-
Analysis:
-
Analyze the eluted samples by SDS-PAGE and Western blotting, probing for both the E3 ligase and the target protein to confirm the presence of the ternary complex.
-
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for SPR-based ternary complex analysis.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Impact of cell confluency on PROTAC BTK Degrader-3 activity
Technical Support Center: PROTAC BTK Degrader-3
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of cell confluency on the activity of this compound. Consistent cell culture practices are crucial for reproducible results in PROTAC-mediated degradation studies.[1]
Frequently Asked Questions (FAQs)
Q1: How does cell confluency affect the activity of this compound?
A1: Cell confluency, or the percentage of the culture surface covered by cells, can significantly impact the apparent activity of this compound. At high confluency, you may observe reduced degradation of Bruton's tyrosine kinase (BTK). This can be attributed to several factors:
-
Altered Cell Physiology: High-density cultures can experience nutrient depletion, waste accumulation, and changes in cell-cell signaling. These stressors can alter the ubiquitin-proteasome system (UPS), which is essential for PROTAC activity.[2]
-
Changes in Protein Expression: The expression levels of BTK (the target protein) and the E3 ligase (recruited by the PROTAC) can vary with cell density.[3] For instance, E3 ligase expression might be downregulated in confluent cells, limiting the efficiency of the PROTAC.
-
Reduced Compound Accessibility: In dense monolayers, the accessibility of the PROTAC to all cells may be physically hindered, leading to a heterogeneous response.
-
Cell Cycle Arrest: Confluent cells often enter a state of contact inhibition, leading to cell cycle arrest. The efficiency of the UPS and protein turnover rates can be cell cycle-dependent, potentially affecting degradation.
Q2: What is the optimal cell seeding density for a BTK degradation experiment?
A2: The optimal seeding density ensures that cells are in a logarithmic growth phase and are not overly confluent at the time of harvest. A good starting point is to seed cells at a density that will result in 60-80% confluency at the end of the experiment (i.e., after PROTAC treatment). It is critical to determine this empirically for your specific cell line.[4] Performing a preliminary time-course experiment to monitor cell growth is highly recommended.
Q3: Can high confluency lead to the "hook effect"?
A3: While the hook effect is primarily a concentration-dependent phenomenon for PROTACs, high cell confluency can exacerbate it.[5][6] The hook effect occurs when high concentrations of a PROTAC favor the formation of binary complexes (PROTAC-BTK or PROTAC-E3 ligase) over the productive ternary complex (BTK-PROTAC-E3 ligase), reducing degradation efficiency.[7] At high cell densities, factors like restricted compound diffusion or altered cellular uptake could effectively increase the intracellular concentration in some cells, potentially pushing it into the range where the hook effect is observed.
Q4: How do I normalize my Western blot results to account for differences in cell number due to confluency?
A4: To ensure that observed changes in BTK levels are due to degradation and not just differences in cell number, it is essential to normalize your data.
-
Quantify Total Protein: After lysing the cells, perform a total protein quantification assay (e.g., BCA or Bradford assay).[1]
-
Equal Loading: Load equal amounts of total protein into each well of your SDS-PAGE gel.
-
Use a Loading Control: After transferring, probe your blot for a stable housekeeping protein (e.g., GAPDH, α-Tubulin, or β-Actin).
-
Normalize Data: Quantify the band intensity for BTK and the loading control for each sample. The final BTK level should be expressed as a ratio of BTK to the loading control.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent BTK degradation between experiments. | Variable Cell Confluency: Seeding cells by "eye" or using inconsistent passage numbers can lead to significant variations in cell density at the time of treatment.[1] | Standardize Cell Culture: Always use cells within a defined, narrow passage number range. Perform accurate cell counts (e.g., with a hemocytometer or automated counter) for every experiment to ensure consistent seeding densities.[1] |
| High DC50 value or low Dmax (incomplete degradation). | High Confluency at Harvest: The experiment may have run too long, allowing cells to become over-confluent (>90%), which can inhibit PROTAC activity. | Optimize Seeding Density and Duration: Reduce the initial seeding density or shorten the PROTAC treatment time. Aim for a final confluency of 60-80%. |
| No BTK degradation observed, even at high PROTAC concentrations. | 1. Extreme Confluency (Contact Inhibition): Cells may be quiescent, significantly slowing down the cellular machinery required for degradation. 2. Low E3 Ligase Expression: The specific E3 ligase recruited by this compound may be downregulated at high cell densities in your cell line. | 1. Re-plate at Lower Density: Ensure cells are actively proliferating during the experiment. 2. Confirm E3 Ligase Expression: Use Western blot to check the expression level of the relevant E3 ligase (e.g., Cereblon or VHL) at different confluencies.[3] |
| Significant cell death observed in the vehicle control at high density. | Nutrient Depletion/Toxicity: Overly dense cultures can exhaust nutrients in the media and accumulate toxic byproducts, leading to apoptosis or necrosis. | Replenish Media: For longer experiments, consider replacing the media just before adding the PROTAC. Ensure you are not exceeding the recommended maximum culture time for your cell line. |
Data Presentation: Impact of Confluency on this compound Activity
The following tables represent hypothetical data from an experiment in Mino cells treated with this compound for 24 hours.
Table 1: Degradation Parameters at Different Confluencies
| Cell Confluency at Harvest | DC50 (nM) | Dmax (%) |
| 40% | 12.1 | 94% |
| 70% | 10.9 | 96% |
| 95% | 45.8 | 65% |
-
DC50: Concentration for 50% of maximal degradation.
-
Dmax: Maximum percentage of BTK degradation.
Table 2: Relative BTK Protein Levels (Normalized to Loading Control)
| PROTAC Conc. (nM) | 40% Confluency | 70% Confluency | 95% Confluency |
| 0 (Vehicle) | 100% | 100% | 100% |
| 1 | 78% | 75% | 98% |
| 10 | 45% | 42% | 85% |
| 50 | 12% | 8% | 48% |
| 200 | 6% | 4% | 35% |
Experimental Protocols
Protocol: Assessing the Effect of Cell Confluency on BTK Degradation via Western Blot
This protocol provides a framework for testing how different cell densities affect the efficacy of this compound.
1. Cell Seeding: a. Prepare a single-cell suspension of your chosen cell line (e.g., Mino cells) in complete culture medium. b. Perform an accurate cell count. c. Seed cells into 6-well plates at three different densities (e.g., Low, Medium, High) to achieve target confluencies (e.g., 40%, 70%, 95%) at the planned time of harvest.
- Example Seeding for a 24h endpoint:
- Low: 0.2 x 10^6 cells/well
- Medium: 0.5 x 10^6 cells/well
- High: 1.0 x 10^6 cells/well d. Incubate overnight (or as required for adherence) at 37°C, 5% CO2.
2. PROTAC Treatment: a. Prepare serial dilutions of this compound in fresh culture medium. Include a vehicle-only control (e.g., 0.1% DMSO). b. Carefully remove the old medium from the wells and replace it with the medium containing the PROTAC dilutions. c. Incubate for the desired time period (e.g., 24 hours).
3. Cell Lysis: a. After incubation, place the plates on ice and wash the cells twice with ice-cold PBS. b. Aspirate the final PBS wash completely. c. Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
4. Protein Quantification and Sample Preparation: a. Transfer the supernatant (cleared lysate) to a new tube. b. Quantify the protein concentration using a BCA assay. c. Based on the concentrations, normalize all samples with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL. d. Boil the samples at 95-100°C for 5-10 minutes.
5. Western Blotting: a. Load 20-30 µg of total protein per lane of an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST. e. Incubate the membrane with primary antibodies for BTK (e.g., 1:1000) and a loading control (e.g., GAPDH, 1:5000) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Experimental workflow for assessing confluency effects.
References
Validation & Comparative
A Comparative Guide to PROTAC BTK Degrader-3 and P13I for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent Bruton's tyrosine kinase (BTK) Proteolysis Targeting Chimeras (PROTACs): PROTAC BTK Degrader-3 and P13I. This document synthesizes available experimental data to compare their performance and provides detailed methodologies for key evaluative assays.
Introduction to BTK PROTACs
PROTACs are innovative heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A BTK PROTAC is comprised of a ligand that binds to BTK, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two moieties. The formation of a ternary complex between BTK, the PROTAC, and the E3 ligase leads to the ubiquitination of BTK, marking it for destruction by the proteasome.[2] This degradation-based approach offers a compelling alternative to traditional small-molecule inhibition, with the potential to overcome drug resistance and enhance selectivity.[2]
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and P13I. It is important to note that the data for each degrader was generated in different cell lines, which should be taken into consideration when comparing their potency.
| PROTAC | BTK Binder | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| This compound | Not Specified | Not Specified | Mino | 10.9 | Not Specified | [3] |
| P13I | Ibrutinib analog | Cereblon (CRBN) | Ramos | ~10 | Not Specified | [4] |
Note: DC50 (half-maximal degradation concentration) is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achievable with the PROTAC.
Signaling Pathways and Mechanisms
BTK Signaling Pathway and PROTAC Mechanism of Action
Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling cascades, including the NF-κB and MAPK pathways. A BTK PROTAC intercepts this pathway by inducing the degradation of the BTK protein itself.
Experimental Workflow for BTK PROTAC Evaluation
The evaluation of BTK PROTACs typically involves a series of in vitro assays to determine their degradation efficiency and cellular effects. The general workflow includes treating cancer cell lines with the PROTAC, followed by protein degradation analysis and cell viability assessment.
Experimental Protocols
Western Blotting for BTK Degradation
This protocol is used to quantify the amount of BTK protein in cells following treatment with a PROTAC.
Materials:
-
PROTAC-treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells after PROTAC treatment and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative BTK protein levels.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[5]
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
BTK PROTACs at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a desired density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the BTK PROTAC and incubate for the desired time period (e.g., 72 hours).
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[6]
-
Assay: Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measurement: Measure the luminescence using a luminometer.[1]
-
Analysis: Normalize the data to vehicle-treated controls to determine the percentage of cell viability and calculate the IC50 value.
References
PROTAC BTK Degrader P13I Demonstrates Superior Efficacy Over Ibrutinib in Resistant Cells
A detailed comparison of the novel proteolysis-targeting chimera (PROTAC) BTK degrader, P13I, against the established BTK inhibitor, ibrutinib (B1684441), reveals a significant advantage for the PROTAC technology in overcoming common mechanisms of acquired drug resistance in B-cell malignancies. This guide provides an objective analysis of their respective performances, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Ibrutinib, a first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK), has transformed the treatment landscape for several B-cell cancers. However, its efficacy can be compromised by the emergence of resistance, most commonly through a C481S mutation in the BTK protein, which prevents the covalent binding of ibrutinib.[1] PROTACs, such as P13I, offer an alternative mechanism of action by inducing the degradation of the entire BTK protein, thereby addressing the limitations of simple inhibition.[1][2]
Comparative Efficacy in Ibrutinib-Resistant Models
Experimental data consistently demonstrates the ability of P13I to effectively eliminate both wild-type and the ibrutinib-resistant C481S mutant BTK protein. In contrast, ibrutinib's activity is significantly diminished in cells harboring the C481S mutation.
Quantitative Analysis of BTK Degradation and Cell Viability
The following tables summarize the key quantitative data from comparative studies.
| Compound | Cell Line | BTK Genotype | DC50 (nM) | Notes |
| P13I | Mino | Wild-Type | 9.2 | DC50 represents the concentration required to degrade 50% of the target protein.[1] |
| P13I | HBL-1 | C481S Mutant | ~30 nM for 50% degradation | P13I effectively degrades the ibrutinib-resistant BTK mutant.[1] |
| Ibrutinib | HBL-1 | C481S Mutant | No degradation observed | Ibrutinib is unable to effectively bind to and inhibit the C481S mutant BTK.[1] |
| Compound | Cell Line | BTK Genotype | GI50 (nM) | Notes |
| P13I | HBL-1 | Wild-Type | 1.5 | GI50 represents the concentration required to inhibit 50% of cell growth.[2] |
| Ibrutinib | HBL-1 | Wild-Type | ~1.5 | Ibrutinib is highly effective in wild-type cells. |
| P13I | HBL-1 | C481S Mutant | ~28 | P13I maintains potent anti-proliferative activity in resistant cells.[1] |
| Ibrutinib | HBL-1 | C481S Mutant | ~700 | Ibrutinib shows a significant loss of efficacy in resistant cells.[1][2] |
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference in the mechanism of action between ibrutinib and a PROTAC BTK degrader like P13I underlies the latter's ability to overcome resistance.
Figure 1. Comparison of the mechanisms of action of ibrutinib and a PROTAC BTK degrader.
The BTK Signaling Pathway
Both ibrutinib and PROTAC BTK degraders target BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.
Figure 2. Simplified diagram of the BTK signaling pathway in B-cells.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
Western Blotting for BTK Degradation
This technique is used to detect and quantify the amount of BTK protein in cells after treatment.
-
Cell Lysis: Treated and untreated cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for BTK, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The light signal is captured on X-ray film or with a digital imager. The intensity of the band corresponding to BTK is proportional to the amount of BTK protein.
Figure 3. Workflow for Western Blotting to assess BTK protein levels.
Cell Viability (CCK-8) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of P13I or ibrutinib for a specified period (e.g., 72 hours).
-
CCK-8 Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours. During this time, viable cells with active dehydrogenases will convert the WST-8 in the CCK-8 solution into a yellow-colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of each well is measured at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration, and the GI50 value is determined.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells after treatment.
-
Cell Treatment: Cells are treated with P13I or ibrutinib for a defined period.
-
Cell Seeding: After treatment, a low density of viable cells is seeded into 6-well plates and cultured for an extended period (e.g., 7-14 days) without the drug.
-
Colony Growth: During this time, single viable cells will proliferate to form colonies.
-
Fixing and Staining: The colonies are fixed with methanol (B129727) and stained with crystal violet.
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted.
-
Data Analysis: The number of colonies in the treated wells is compared to the number in the untreated control wells to determine the effect of the compounds on long-term cell survival and proliferation.
Conclusion
PROTAC BTK degraders, exemplified by P13I, represent a promising therapeutic strategy to overcome ibrutinib resistance in B-cell malignancies. By inducing the degradation of the BTK protein, these novel agents can effectively eliminate both wild-type and clinically relevant mutant forms of BTK, leading to potent anti-proliferative effects in resistant cell models. The data presented herein underscores the potential of targeted protein degradation as a powerful modality in cancer therapy.
References
A Head-to-Head Comparison of Cereblon vs. VHL-Based BTK Degraders: A Guide for Researchers
In the rapidly evolving field of targeted protein degradation, Bruton's tyrosine kinase (BTK) has emerged as a high-value target for therapeutic intervention in B-cell malignancies and autoimmune diseases. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of BTK offer a promising alternative to traditional inhibition, with the potential to overcome resistance and enhance efficacy. The choice of the E3 ligase—most commonly Cereblon (CRBN) or the von Hippel-Lindau (VHL) tumor suppressor—is a critical design parameter that significantly influences a BTK degrader's performance. This guide provides an objective, data-driven comparison of CRBN and VHL-based BTK degraders to aid researchers, scientists, and drug development professionals in their decision-making process.
Key Differences Between Cereblon and VHL as E3 Ligases for PROTACs
The selection of an E3 ligase for a PROTAC is a crucial decision that can affect its pharmacodynamics, tissue distribution, and potential off-target effects.[] CRBN and VHL, while both effective in mediating protein degradation, possess distinct characteristics.
Cereblon (CRBN):
-
Ligands: Typically utilizes derivatives of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[2]
-
Kinetics: CRBN-based PROTACs are often associated with fast turnover rates, which can be advantageous for rapidly dividing cells.[]
-
Subcellular Localization: CRBN is predominantly found in the nucleus.[]
-
Expression: It is broadly expressed, with high levels in hematopoietic cells.[]
-
Off-Target Effects: A key consideration for CRBN-based degraders is the potential for off-target degradation of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3), which can lead to immunomodulatory effects.[3]
von Hippel-Lindau (VHL):
-
Ligands: Commonly employs ligands derived from the hypoxia-inducible factor 1α (HIF-1α) peptide.[2]
-
Kinetics: VHL tends to form more stable ternary complexes with longer residence times, which may be beneficial for degrading stable or complexed proteins.[]
-
Subcellular Localization: VHL is present in both the cytoplasm and the nucleus.[]
-
Selectivity: VHL-based degraders are generally considered to have a cleaner off-target profile, with less evidence of neosubstrate degradation.[]
Quantitative Performance Data of BTK Degraders
The following tables summarize the in vitro performance of notable CRBN and VHL-based BTK degraders from published literature. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and performance can vary based on the specific BTK ligand, linker, and cell line used.
Table 1: Performance of Cereblon (CRBN)-Based BTK Degraders
| PROTAC | BTK Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | Ibrutinib derivative | NAMALWA | 9.1 | >99 | [4] |
| SJF620 | Lenalidomide analogue | HBL-1 | 7.9 | >95 | [4] |
| DD-03-171 | CGI1746 derivative | Ramos | <100 | >90 | [3] |
| PTD10 | GDC-0853 derivative | Ramos | 0.5 | >95 | [4] |
| NC-1 | Proprietary | Mino | 2.2 | 97 | [4] |
| UBX-382 | Proprietary | TMD-8 | <10 | >95 | [5][6] |
Table 2: Performance of VHL-Based BTK Degraders
| PROTAC | BTK Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | JQ1-based | 22Rv1 | <1 | >95 | [7][8] |
| Compound 7 | Ibrutinib-related | K562 | ~150 | >90 | [9] |
Signaling Pathways and Mechanisms
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of BTK degraders are provided below.
Western Blotting for BTK Degradation
This protocol is used to quantify the amount of BTK protein remaining in cells after treatment with a PROTAC.[4]
Materials:
-
PROTAC-treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells after PROTAC treatment and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody and anti-loading control antibody overnight at 4°C.[4]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Apply the chemiluminescent substrate and detect the signal using an imaging system.[4]
-
Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative BTK protein levels.[4]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.[10][11][12][13]
Materials:
-
Cells seeded in an opaque-walled 96-well plate
-
BTK PROTAC serial dilutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight (for adherent cells).[14]
-
PROTAC Treatment: Treat the cells with a serial dilution of the BTK PROTAC and incubate for the desired time period (e.g., 72 hours).[14]
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[10]
-
Assay: Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
Measurement: Measure the luminescence using a luminometer.[10]
-
Analysis: Normalize the data to vehicle-treated controls to determine the percentage of cell viability and calculate the IC50 value.[14]
Immunoprecipitation (IP) for BTK Ubiquitination
This protocol is used to confirm that BTK is ubiquitinated following PROTAC treatment, a key step in the mechanism of action.[4]
Materials:
-
PROTAC-treated and control cell lysates (prepared in a buffer containing a proteasome inhibitor like MG132)
-
Antibody against BTK for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin for Western blotting
Procedure:
-
Cell Lysis: Lyse cells in a buffer containing a proteasome inhibitor to preserve ubiquitinated proteins.[4]
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-BTK antibody overnight at 4°C.[4]
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.[4]
-
Elution: Elute the captured proteins from the beads.[4]
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated BTK.[4]
In Vivo Efficacy Studies in Xenograft Mouse Models
This protocol outlines a general procedure for evaluating the in vivo efficacy of BTK degraders.[2][15]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line (e.g., TMD-8) for implantation
-
BTK degrader formulated for in vivo administration
-
Vehicle control
Procedure:
-
Cell Implantation: Subcutaneously implant cancer cells into the flanks of the mice.[15]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[15]
-
Randomization: Randomize mice into treatment and control groups.
-
Dosing: Administer the BTK degrader or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).[5][6]
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at interim time points, tumors and/or other tissues can be harvested to assess BTK protein levels by Western blot or immunohistochemistry.
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
Conclusion
Both Cereblon and VHL are effective E3 ligases for the development of potent BTK degraders. The choice between them is nuanced and depends on the specific goals of the research or drug development program.
-
CRBN-based BTK degraders have demonstrated excellent potency and are well-represented in clinical trials.[2] The potential for immunomodulatory off-target effects through neosubstrate degradation is a key consideration that can be either a desired therapeutic feature or an unwanted side effect, depending on the context.
-
VHL-based BTK degraders may offer a more selective degradation profile, which could be advantageous in situations where off-target effects are a concern. While historically, achieving favorable pharmacokinetic properties with VHL-based PROTACs has been challenging, advancements in linker technology and ligand design are overcoming these hurdles.
Ultimately, the optimal choice of E3 ligase for a BTK degrader will depend on a comprehensive evaluation of its degradation efficiency, selectivity, pharmacokinetic properties, and in vivo efficacy. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and development of next-generation BTK-targeting therapeutics.
References
- 2. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 3. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 10. promega.com [promega.com]
- 11. scribd.com [scribd.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. OUH - Protocols [ous-research.no]
- 14. benchchem.com [benchchem.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Biomarker Discovery for Predicting Response to PROTAC BTK Degraders: A Comparative Guide
This guide provides a comprehensive comparison of PROTAC BTK degraders with alternative BTK-targeting therapies. It is intended for researchers, scientists, and drug development professionals interested in biomarker discovery for predicting therapeutic response.
Introduction to PROTAC BTK Degraders
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins rather than simply inhibiting their enzymatic activity.[1][2][] A PROTAC molecule is a heterobifunctional molecule comprising a ligand that binds to the target protein (in this case, Bruton's tyrosine kinase - BTK), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][][4] This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2][4] This mechanism offers the potential to overcome resistance mechanisms associated with traditional inhibitors that arise from mutations in the drug-binding site.[4][5]
"PROTAC BTK Degrader-3" is a potent BTK degrader with a reported DC50 of 10.9 nM in Mino cells, indicating its potential for research in B-cell malignancies.[6] This guide will use the broader class of PROTAC BTK degraders as a reference for comparison, with specific examples from clinical development.
BTK Signaling Pathway
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[7][8][9] Dysregulation of the BTK signaling pathway is a key driver in various B-cell malignancies.[8][9] The pathway is initiated by the activation of the BCR, leading to a cascade of downstream signaling events, including the activation of PI3K/AKT, PLCγ2, and NF-κB pathways, ultimately promoting cell survival and proliferation.[10]
Caption: Simplified BTK Signaling Pathway in B-cells.
Comparison of BTK-Targeting Therapies
The landscape of BTK-targeted therapies includes covalent inhibitors (first and second generation) and the newer class of PROTAC degraders. Each class has a distinct mechanism of action, which influences its efficacy and resistance profile.
| Feature | Covalent BTK Inhibitors (e.g., Ibrutinib, Acalabrutinib) | Non-Covalent BTK Inhibitors (e.g., Pirtobrutinib) | PROTAC BTK Degraders (e.g., BGB-16673, NX-2127) |
| Mechanism of Action | Irreversibly bind to Cys481 in the BTK active site, inhibiting its kinase activity.[11] | Reversibly bind to BTK, effective against wild-type and C481S mutated BTK. | Induce ubiquitination and proteasomal degradation of the entire BTK protein.[2][4] |
| Target | BTK kinase activity. | BTK kinase activity. | Entire BTK protein.[2] |
| Reported Efficacy | High response rates in various B-cell malignancies.[8][12] | Effective in patients who have developed resistance to covalent inhibitors. | Promising early clinical data showing high response rates in heavily pretreated patients, including those with BTK mutations.[5][13] |
| Resistance Mechanisms | Mutations in the BTK gene, particularly at the C481S binding site. | Mutations that alter the conformation of the BTK protein. | Potential for resistance through mutations in the E3 ligase or other components of the ubiquitin-proteasome system. |
| Examples in Clinical Trials | Ibrutinib, Acalabrutinib, Zanubrutinib.[8][11] | Pirtobrutinib.[8] | BGB-16673, NX-2127, NX-5948, AC676.[4][5] |
Biomarker Discovery for Predicting Response
Identifying biomarkers that predict response to BTK-targeted therapies is crucial for patient stratification and personalized medicine. Potential biomarkers can be categorized as genomic, proteomic, or related to the tumor microenvironment.
| Biomarker Category | Potential Biomarkers | Rationale |
| Genomic | BTK mutations (e.g., C481S) | Predicts resistance to covalent BTK inhibitors.[4] |
| PLCG2 mutations | Can confer resistance to BTK inhibitors by providing downstream activation. | |
| Single nucleotide polymorphisms in KCNQ1 and GATA4 | Associated with cardiotoxicity for some BTK inhibitors.[14] | |
| Proteomic | Phosphorylation state of Ikaros | The phosphorylation of this BTK substrate may correlate with treatment response.[15] |
| Levels of BTK protein expression | Higher levels may indicate dependence on the BTK pathway.[12] | |
| Expression of p65BTK isoform | A novel isoform highly expressed in some solid tumors.[12] | |
| Levels of downstream effectors (e.g., p-PLCγ2, p-AKT) | Can indicate the level of pathway inhibition.[10] |
Experimental Protocols for Biomarker Discovery
Proteomic Analysis of Cellular Response
This protocol outlines a general workflow for identifying protein-level biomarkers of response to a PROTAC BTK degrader using mass spectrometry-based proteomics.
Objective: To identify proteins and phosphoproteins that are differentially expressed in sensitive versus resistant cells upon treatment with a PROTAC BTK degrader.
Methodology:
-
Cell Culture and Treatment:
-
Culture sensitive and resistant cancer cell lines (e.g., Mino and a resistant derivative) in appropriate media.
-
Treat cells with a dose-response range of the PROTAC BTK degrader or vehicle control for a specified time (e.g., 24, 48 hours).
-
Harvest cells and prepare cell lysates.
-
-
Protein Digestion and Peptide Labeling:
-
Perform protein concentration quantification (e.g., BCA assay).
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate labeled peptides by reverse-phase liquid chromatography.
-
Analyze peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) for protein identification and quantification.
-
Perform statistical analysis to identify proteins that are significantly differentially expressed between sensitive and resistant cells or in response to treatment.
-
Conduct pathway analysis and functional annotation of the differentially expressed proteins.
-
Caption: Workflow for Proteomic Biomarker Discovery.
Cell Viability Assay
This protocol describes a method to assess the cytotoxic effects of a PROTAC BTK degrader and to compare its potency with other BTK inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) or degradation concentration (DC50) of the PROTAC BTK degrader in different cell lines.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC BTK degrader and other BTK inhibitors.
-
Treat the cells with the compounds for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
-
Viability Measurement (ATP-based Assay):
-
Equilibrate the plate to room temperature.
-
Add a reagent that lyses the cells and contains luciferase and its substrate (e.g., CellTiter-Glo®).[16]
-
The ATP released from viable cells will react with the reagent to produce a luminescent signal.[16]
-
Incubate for a short period to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curves and calculate the IC50/DC50 values using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for Cell Viability Assay.
Conclusion
PROTAC BTK degraders represent a promising therapeutic strategy for B-cell malignancies, with the potential to overcome resistance to traditional BTK inhibitors. The discovery and validation of predictive biomarkers will be critical for the clinical success of these novel agents. The experimental approaches outlined in this guide provide a framework for identifying and characterizing such biomarkers, ultimately enabling the development of more effective and personalized cancer therapies.
References
- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 2. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 4. mdpi.com [mdpi.com]
- 5. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bruton’s Tyrosine Kinase and Its Isoforms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
- 11. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 12. Frontiers | p65BTK Is a Novel Biomarker and Therapeutic Target in Solid Tumors [frontiersin.org]
- 13. onclive.com [onclive.com]
- 14. scienmag.com [scienmag.com]
- 15. Phosphoproteomics is a powerful tool to tell sensitivity to BTK inhibitors in non-Hodgkin Lymphoma [carrerasresearch.org]
- 16. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of PROTAC BTK Degrader-3 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in targeted therapy, offering the potential to overcome the limitations of traditional small-molecule inhibitors. Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies, and the development of BTK-degrading PROTACs promises enhanced selectivity and efficacy. This guide provides a comparative analysis of the cross-reactivity profile of PROTAC BTK Degrader-3 against other BTK-targeting degraders and inhibitors, supported by available experimental data.
Executive Summary
This compound is a potent degrader of BTK with a reported half-maximal degradation concentration (DC50) of 10.9 nM in Mino cells. However, detailed public information regarding its comprehensive cross-reactivity profile is currently limited. This guide aims to provide a framework for evaluating BTK degrader selectivity by comparing available data for representative BTK PROTACs with the well-documented off-target effects of the first-generation BTK inhibitor, ibrutinib. The evidence suggests that PROTAC-mediated degradation can lead to a more selective targeting of BTK compared to conventional inhibition, a critical consideration for therapeutic development.
Data Presentation: Comparison of BTK Degraders and Inhibitors
The following tables summarize the available data for this compound and selected alternatives. It is important to note that direct cross-reactivity data for this compound is not publicly available. Therefore, data for a well-characterized reversible covalent BTK PROTAC, RC-1, is presented as a comparator to illustrate the potential selectivity of this modality.
Table 1: In Vitro Degradation and Inhibition Potency
| Compound | Type | Target | Cell Line | DC50 / IC50 (nM) | Dmax (%) | E3 Ligase Recruited |
| This compound | PROTAC Degrader | BTK | Mino | 10.9 | Not Available | Not Specified |
| RC-1 | Reversible Covalent PROTAC | BTK | MOLM-14 | ~10 | >90% | Cereblon |
| Ibrutinib | Covalent Inhibitor | BTK | Various | ~0.5 (IC50) | N/A | N/A |
| NX-2127 | PROTAC Degrader | BTK | Various | Potent | Potent | Cereblon |
| NX-5948 | PROTAC Degrader | BTK | Various | Potent | Potent | Cereblon |
Table 2: Selectivity Profile Comparison
| Compound | Method | On-Target | Key Off-Targets |
| This compound | Not Publicly Available | BTK | Not Publicly Available |
| RC-1 | Quantitative Proteomics (MOLM-14 cells) | BTK | CSK |
| Ibrutinib | Kinome Scanning | BTK | TEC, EGFR, ITK, JAK3, SRC family kinases |
| NX-2127 | Preclinical Data | BTK | Also degrades IKZF1/3 (IMiD activity) |
| NX-5948 | Preclinical Data | BTK | Designed to have no IMiD activity |
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action for a BTK-targeting PROTAC.
A Comparative Analysis of Antiproliferative Effects: PROTAC BTK Degrader-3 vs. Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiproliferative effects of PROTAC BTK Degrader-3 against traditional Bruton's tyrosine kinase (BTK) inhibitors. This document synthesizes available experimental data to highlight the distinct mechanisms and potential therapeutic advantages of targeted protein degradation over kinase inhibition.
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell malignancies.[1][2] While small molecule kinase inhibitors have revolutionized treatment, the emergence of resistance and off-target effects remains a challenge.[3] Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy by inducing the degradation of the target protein rather than merely inhibiting its enzymatic activity. This guide focuses on this compound, a potent degrader of BTK, and compares its profile with established BTK kinase inhibitors such as Ibrutinib (B1684441), Acalabrutinib, and Zanubrutinib (B611923).
Quantitative Comparison of BTK-Targeting Compounds
The following table summarizes the key performance metrics for this compound and selected BTK kinase inhibitors. It is important to note that direct head-to-head antiproliferative assays for this compound against all kinase inhibitors in the same cell line are not publicly available. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Compound | Mechanism of Action | Target | Cell Line | Key Performance Metric | Value |
| This compound | BTK Protein Degradation | BTK | Mino | Half-maximal Degradation Concentration (DC50) | 10.9 nM[1] |
| Zanubrutinib | Kinase Inhibition | BTK | Mino | Half-maximal Inhibitory Concentration (IC50) for proliferation | 5.884 µM[4] |
| Ibrutinib | Kinase Inhibition | BTK | Jeko-1 | Half-maximal Inhibitory Concentration (IC50) for proliferation | Not Reported |
| Acalabrutinib | Kinase Inhibition | BTK | CLL patient cells | Half-maximal Inhibitory Concentration (IC50) for BTK | 3 nM[5] |
Note: The DC50 value for this compound indicates the concentration required to degrade 50% of the BTK protein, which is a distinct measure from the IC50 for antiproliferation. While a low DC50 is indicative of high potency in protein degradation, it does not directly translate to a specific antiproliferative IC50 value without further experimental data. However, the potent degradation of BTK at a low nanomolar concentration suggests a strong potential for potent antiproliferative effects.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.
Caption: Comparative Experimental Workflow for Evaluating Antiproliferative Effects.
Detailed Experimental Protocols
The following are generalized protocols for assessing the antiproliferative effects of compounds, such as the MTS assay, which is a common method cited in the evaluation of both kinase inhibitors and PROTACs.
MTS Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., Mino)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Test compounds (this compound, BTK kinase inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Include wells for no-cell controls (media only) and vehicle-treated controls (cells with DMSO).
-
Compound Treatment: Prepare serial dilutions of the test compounds. After allowing the cells to adhere overnight (for adherent cells), add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Addition: Following the incubation period, add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the no-cell control wells from all other absorbance readings. Normalize the data to the vehicle-treated controls (representing 100% viability). Plot the normalized absorbance values against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Conclusion
This compound demonstrates high potency in inducing the degradation of BTK protein, as evidenced by its low nanomolar DC50 value in Mino cells.[1] This mechanism of action, which leads to the elimination of the target protein, offers a distinct advantage over traditional kinase inhibitors that function through competitive binding and enzymatic inhibition. While direct comparative data on the antiproliferative effects of this compound is still emerging, its potent degradation activity strongly suggests it is a highly effective inhibitor of cancer cell proliferation. In contrast, the micromolar antiproliferative IC50 of Zanubrutinib in the same cell line highlights the different pharmacological profiles of degraders and inhibitors.[4] Future head-to-head studies will be crucial to fully elucidate the comparative therapeutic potential of BTK degraders versus kinase inhibitors in various B-cell malignancies. The detailed protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct such comparative evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Acalabrutinib and its use in treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Validating On-Target BTK Degradation with Genetic Knockout Models
For researchers, scientists, and drug development professionals, establishing the on-target activity of novel therapeutics is paramount. This guide provides a comparative analysis of two key methodologies for validating the on-target degradation of Bruton's tyrosine kinase (BTK): pharmacological degradation using small molecule degraders and genetic knockout using CRISPR/Cas9.
This guide will delve into the experimental protocols, present comparative data, and illustrate the underlying principles and workflows to aid in the selection of the most appropriate validation strategy.
Comparing BTK Degraders and Genetic Knockout
The primary distinction between using a BTK degrader and a genetic knockout model lies in the nature and timing of protein removal. BTK degraders, such as PROTACs (Proteolysis Targeting Chimeras), induce the rapid and transient degradation of the BTK protein. In contrast, genetic knockout provides a permanent and complete ablation of BTK expression from the genome.
| Feature | BTK Degrader (e.g., PROTAC) | Genetic Knockout (e.g., CRISPR/Cas9) |
| Mechanism of Action | Induces ubiquitination and proteasomal degradation of existing BTK protein.[1] | Permanently deletes the BTK gene, preventing protein expression.[2][3] |
| Effect on BTK Protein | Rapid, transient, and dose-dependent reduction of BTK protein levels. | Complete and permanent absence of BTK protein.[4] |
| Time to Effect | Hours to achieve maximal degradation.[5] | Weeks to months to generate and validate a stable knockout cell line.[6][7] |
| Reversibility | Reversible; BTK levels recover upon withdrawal of the degrader. | Irreversible. |
| Off-Target Effects | Potential for off-target protein degradation or effects from the chemical scaffold. | Potential for off-target gene editing by CRISPR/Cas9. |
| Model System | Can be used in wild-type cells and in vivo models. | Requires generation of a specific knockout cell line or animal model. |
| Therapeutic Relevance | Directly mimics the therapeutic modality. | Represents the most extreme "on-target" phenotype. |
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Its activation triggers a cascade of downstream signaling events that are crucial for B-cell proliferation, differentiation, and survival.
Experimental Workflow for On-Target Validation
The following diagram illustrates a typical workflow for validating the on-target activity of a BTK degrader, incorporating a BTK knockout cell line as a crucial control.
Experimental Protocols
Generation of BTK Knockout Cell Line via CRISPR/Cas9
-
gRNA Design and Synthesis: Design and synthesize single guide RNAs (sgRNAs) targeting an early exon of the BTK gene.
-
Vector Construction: Clone the sgRNAs into a Cas9 expression vector.
-
Transfection: Transfect the Cas9/sgRNA vector into the desired cell line (e.g., TMD8, a diffuse large B-cell lymphoma line).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expansion and Screening: Expand single-cell clones and screen for BTK knockout by PCR and Sanger sequencing to identify clones with frameshift mutations.[2]
-
Validation: Confirm the absence of BTK protein expression in knockout clones by Western blot analysis.[4][8]
Western Blot Analysis of BTK Degradation
-
Cell Culture and Treatment: Seed wild-type and BTK knockout cells and treat with the BTK degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against BTK, phosphorylated BTK (p-BTK), and downstream signaling proteins. A loading control (e.g., GAPDH, β-actin) is essential.
-
Detection and Quantification: Use a chemiluminescent substrate for detection and quantify band intensities to determine the percentage of BTK degradation relative to the vehicle control.[9]
Cell Viability Assay
-
Cell Seeding: Seed wild-type and BTK knockout cells in 96-well plates.
-
Treatment: Treat cells with a serial dilution of the BTK degrader or a BTK inhibitor as a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50) values.
Conclusion
Both pharmacological degradation and genetic knockout are powerful tools for validating the on-target activity of BTK degraders. Genetic knockout provides an unambiguous benchmark for the on-target phenotype by completely removing the target protein. Comparing the phenotypic consequences of BTK degradation to those observed in BTK knockout cells allows researchers to confidently attribute the observed biological effects to the degradation of BTK, thereby rigorously validating the on-target mechanism of their compound. The choice of methodology will depend on the specific experimental question, available resources, and the desired level of validation.
References
- 1. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 4. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 5. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Make a KO Cell Line | Ubigene | Ubigene [ubigene.us]
- 7. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Downstream Signaling Inhibition: PROTACs vs. Traditional Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, the ability to modulate cellular signaling pathways with precision is paramount. For decades, small molecule inhibitors have been the cornerstone of this effort, acting by occupying the active sites of pathogenic proteins to block their function. However, the emergence of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift from occupancy-driven inhibition to event-driven degradation. This guide provides a comprehensive comparative analysis of the downstream signaling inhibition mediated by PROTACs and traditional inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
Executive Summary
Traditional inhibitors function by binding to a target protein, often an enzyme, to block its catalytic activity. This interaction is typically reversible and requires sustained high concentrations of the drug to maintain therapeutic efficacy. In contrast, PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. This catalytic mechanism allows for substoichiometric concentrations to elicit a profound and sustained biological effect. The complete removal of the target protein by PROTACs not only ablates its enzymatic function but also its non-enzymatic scaffolding and protein-protein interaction roles, often leading to a more robust and durable inhibition of downstream signaling pathways.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference in the mechanism of action between inhibitors and PROTACs dictates their downstream effects.
Traditional Inhibitors: These molecules follow an occupancy-driven model .[1] Their efficacy is directly proportional to the extent and duration of binding to the target protein's active site. This necessitates maintaining a drug concentration above the inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) to achieve a therapeutic effect.
PROTACs: PROTACs operate on an event-driven, catalytic model .[1] A single PROTAC molecule can induce the degradation of multiple target protein molecules.[1] This is achieved by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
Figure 1: Mechanisms of action for inhibitors vs. PROTACs.
Comparative Data on Downstream Signaling Inhibition
The superior efficacy of PROTACs in suppressing downstream signaling is evident across various cancer models. Here, we present a summary of quantitative data from preclinical studies.
Androgen Receptor (AR) Signaling in Prostate Cancer
The PROTAC ARV-110 (bavdegalutamide) has demonstrated superior activity compared to the inhibitor enzalutamide (B1683756) in preclinical models of prostate cancer.[2][3][4]
| Parameter | ARV-110 (PROTAC) | Enzalutamide (Inhibitor) | Cell Line/Model | Reference |
| AR Degradation | >95% degradation | No degradation | VCaP cells | [5] |
| PSA Suppression | More potent than enzalutamide | - | VCaP cells | [2][3] |
| Tumor Growth Inhibition (TGI) in vivo | Greater TGI | - | AR-expressing PDX model | [3] |
BRD4/c-Myc Axis in Colorectal Cancer
The BET inhibitor JQ1 and the BRD4-targeting PROTACs dBET1 and MZ1 have been compared for their effects on c-Myc, a key oncogenic transcription factor.[6]
| Parameter | JQ1 (Inhibitor) | dBET1/MZ1 (PROTACs) | Cell Line | Reference |
| BRD4 Levels | No change | Significant degradation | LS174t cells | [6] |
| c-Myc mRNA Downregulation | Significant | Comparable to JQ1 | LS174t cells | [6] |
| c-Myc Protein Downregulation | Significant | Comparable to JQ1 | LS174t cells | [6] |
| Anti-proliferative Effect | Potent | Comparable to JQ1 | LS174t cells | [6] |
EGFR/HER2 Signaling in Breast Cancer
While direct quantitative comparisons of downstream signaling between an EGFR-targeting PROTAC and its parent inhibitor in the same study are emerging, studies on the inhibitor lapatinib (B449) provide a baseline for the effects on key downstream nodes like AKT and ERK.[7][8][9][10] PROTACs derived from EGFR inhibitors have shown the ability to degrade the receptor, suggesting a more complete shutdown of downstream signaling.[11]
| Parameter | Lapatinib (Inhibitor) | EGFR PROTAC (Conceptual) | Cell Line | Reference |
| EGFR/HER2 Phosphorylation | Inhibition | Degradation of total protein | SKBR3 cells | [7][8] |
| p-AKT Levels | Inhibition | Expected greater and sustained inhibition | SKBR3 cells | [7][8][9][10] |
| p-ERK Levels | Inhibition | Expected greater and sustained inhibition | SKBR3 cells | [7][8][9][10] |
In Vivo Tumor Growth Inhibition
A dual-targeting PROTAC for PI3K and mTOR, GP262, has demonstrated significant in vivo anti-tumor efficacy.
| Treatment Group | Dose | Tumor Growth Inhibition (%) | p-value | Animal Model | Reference |
| GP262 (PROTAC) | 15 mg/kg | 57.8% | < 0.05 | MDA-MB-231 xenograft | [12] |
| GP262 (PROTAC) | 25 mg/kg | 79.2% | < 0.01 | MDA-MB-231 xenograft | [12] |
Key Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTACs and inhibitors. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC or inhibitor treatment.
Materials:
-
Cell culture reagents
-
PROTAC/inhibitor compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or inhibitor for a specified time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample. Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using an ECL substrate. Quantify band intensity using densitometry software and normalize to a loading control.
Figure 2: Western Blotting Workflow.
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is used to verify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Materials:
-
Transfected cells expressing tagged proteins of interest
-
PROTAC compound
-
Lysis buffer
-
Antibody-conjugated magnetic beads (e.g., anti-Flag)
-
Elution buffer (e.g., with 3xFlag peptide)
-
Western blotting reagents
Procedure:
-
Cell Transfection and Treatment: Transfect cells with plasmids encoding tagged versions of the target protein and E3 ligase. Treat with the PROTAC.
-
Cell Lysis: Lyse the cells to release protein complexes.
-
First Immunoprecipitation: Incubate the lysate with antibody-conjugated beads against the first tagged protein (e.g., anti-Flag for a Flag-tagged target).
-
Elution: Elute the captured protein complexes.
-
Second Immunoprecipitation: Incubate the eluate with antibody-conjugated beads against the second tagged protein (e.g., anti-HA for an HA-tagged E3 ligase).
-
Western Blot Analysis: Analyze the final immunoprecipitated sample by Western blotting for the presence of all three components of the ternary complex.
Luciferase Reporter Assay for Downstream Signaling
This assay quantifies the activity of a specific signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of a pathway-responsive promoter.
Materials:
-
Cells transfected with a luciferase reporter construct
-
PROTAC/inhibitor compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection and Treatment: Transfect cells with the appropriate luciferase reporter plasmid. Treat with the PROTAC or inhibitor.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit protocol.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate.
-
Measurement: Measure the luminescent signal using a luminometer. A decrease in signal indicates inhibition of the signaling pathway.
Figure 3: Luciferase Reporter Assay Principle.
Conclusion and Future Perspectives
The comparative analysis presented in this guide highlights the distinct advantages of PROTAC-mediated protein degradation over traditional inhibition for achieving profound and sustained downstream signaling blockade. The catalytic nature and the ability to eliminate all functions of a target protein position PROTACs as a powerful therapeutic modality, particularly for overcoming drug resistance and targeting proteins previously considered "undruggable." As the field of targeted protein degradation continues to evolve, the development of novel E3 ligase ligands and a deeper understanding of the principles governing ternary complex formation will further expand the therapeutic potential of PROTACs. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers navigating this exciting frontier of drug discovery.
References
- 1. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. PROTAC-Based AR Degrader's Impact on Prostate Cancer [oncodna.com]
- 6. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of PROTAC BTK Degrader-3: A Guide to Safe and Compliant Practices
For researchers and scientists at the forefront of drug development, the proper handling and disposal of potent, biologically active molecules like PROTAC BTK Degrader-3 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for hazardous waste management in a research setting.
PROTAC (Proteolysis Targeting Chimera) molecules are designed to hijack the cell's natural waste disposal system to eliminate specific target proteins.[1][2][3][4][5] Due to their high potency and specific mechanism of action, any unused compound, contaminated labware, and generated waste streams must be managed meticulously to prevent unintended environmental release and biological consequences.
Core Principles of Disposal
The disposal of this compound should be approached with the understanding that it is a potent research compound. While a specific Safety Data Sheet (SDS) for this novel compound is not publicly available, guidelines for similar potent compounds and general hazardous waste regulations provide a clear framework for its management. The primary recommended method of disposal is incineration by a licensed hazardous waste disposal company .[6] Never dispose of this compound down the drain or in regular solid waste.
Summary of Waste Handling and Disposal Parameters
For clarity and quick reference, the following table summarizes the key parameters for the handling and disposal of waste generated from the use of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [7][8][9] |
| Primary Disposal Method | Incineration via a licensed facility | [6] |
| Solid Waste Collection | Collect in a dedicated, sealed, and clearly labeled container. | [10] |
| Liquid Waste Collection | Collect in a dedicated, sealed, and clearly labeled container. Do not mix with incompatible waste. | [10] |
| Contaminated Materials | Treat as hazardous waste (e.g., gloves, pipette tips, vials). | [10] |
| Spill Management | Use appropriate personal protective equipment (PPE). Absorb liquids with inert material. Carefully sweep solids. Decontaminate the area. | [10] |
Step-by-Step Disposal Procedures
Adherence to a systematic workflow is critical for the safe disposal of this compound. The following steps provide a clear protocol for waste segregation, collection, and preparation for final disposal.
-
Waste Segregation and Collection:
-
Solid Waste:
-
Place all unused or expired this compound powder, contaminated personal protective equipment (gloves, shoe covers), and disposable labware (e.g., plastic weighing boats, tubes) into a designated, robust, and sealable hazardous waste container.
-
This container must be clearly labeled as "Hazardous Waste" and should include the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., from cell culture media, stock solutions in DMSO) in a separate, leak-proof, and chemically compatible hazardous waste container.
-
Ensure the container is clearly labeled as "Hazardous Liquid Waste" and specifies the contents, including the name "this compound" and any solvents used (e.g., DMSO).
-
Never mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS guidelines.[8][11]
-
-
Sharps Waste:
-
Any chemically contaminated sharps, such as needles or glass pipette tips, must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[7]
-
-
-
Container Management:
-
All waste containers must be kept securely sealed when not in use to prevent accidental spills or volatilization.[7][8]
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic and incompatible materials.[9][11]
-
Ensure secondary containment is used for liquid waste containers to mitigate the impact of any potential leaks.[9]
-
-
Spill Management Protocol:
-
In the event of a spill, immediately alert personnel in the area and restrict access.
-
Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).[10]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[10]
-
Collect all cleanup materials into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), followed by a thorough wash.[10]
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers.
-
Do not attempt to treat or neutralize the chemical waste unless you have a specifically approved and validated protocol from your EHS department.
-
All waste containing this compound must be disposed of through an approved and licensed hazardous waste management facility, which will typically use high-temperature incineration.[6][10]
-
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the logical steps from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Signaling Pathway Context: The Action of a BTK Degrader
Understanding the mechanism of action of this compound reinforces the need for its careful handling. This molecule is designed to induce the degradation of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway. The diagram below illustrates the general mechanism of a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
By adhering to these detailed procedures, research professionals can ensure the safe and environmentally responsible disposal of this compound, maintaining a secure laboratory environment and upholding regulatory compliance.
References
- 1. portlandpress.com [portlandpress.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 4. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
